1-(3-Fluorophenyl)propan-1-amine
Descripción
BenchChem offers high-quality 1-(3-Fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGBCCRQCRIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627639 | |
| Record name | 1-(3-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-57-9 | |
| Record name | 1-(3-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Fluorophenyl)propan-1-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 1-(3-Fluorophenyl)propan-1-amine. As a member of the fluorinated phenylalkylamine class, this compound represents a valuable building block for researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this scaffold highly relevant for modern pharmaceutical research.[1] This document details a robust synthetic protocol via reductive amination, outlines methods for spectroscopic and chromatographic analysis, discusses chemical reactivity, and provides essential safety guidelines. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction
The Role of Fluorinated Phenylalkylamines in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance pharmacological profiles.[1] The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can alter the electronic properties of a molecule, often leading to increased metabolic stability and improved binding interactions with biological targets.[2] Phenylalkylamines are a common motif in a vast array of biologically active compounds. The combination of these two features in fluorinated phenylalkylamines has produced numerous successful therapeutic agents.
Significance of 1-(3-Fluorophenyl)propan-1-amine
1-(3-Fluorophenyl)propan-1-amine is a primary amine that serves as a versatile synthetic intermediate. The presence of the primary amine group allows for a wide range of subsequent chemical modifications, such as N-alkylation and N-acylation, to build more complex molecular architectures.[3][4] The specific placement of the fluorine atom at the meta-position of the phenyl ring offers a unique electronic and steric profile compared to its ortho- and para-isomers, potentially leading to novel structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Fluorophenyl)propan-1-amine and its common hydrochloride salt is provided below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-(3-fluorophenyl)propan-1-amine | - |
| Synonyms | 3-Fluoro-α-ethylbenzenemethanamine | - |
| CAS Number | 1168139-41-0 ((R)-enantiomer HCl salt) | [5][6][7] |
| Molecular Formula | C₉H₁₂FN (Free Base) | - |
| Molecular Weight | 153.20 g/mol (Free Base) | - |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., MeOH, DCM, EtOAc); HCl salt is soluble in water. | - |
| pKa (Predicted) | ~9-10 (for the conjugate acid, typical for primary amines) | - |
Synthesis and Purification
The most direct and reliable method for synthesizing 1-(3-Fluorophenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 3'-fluoropropiophenone. This method avoids the common issue of over-alkylation seen in direct alkylation of ammonia.[8][9]
Proposed Synthetic Protocol: One-Pot Reductive Amination
This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations and tolerates a wide range of functional groups.[10]
Reaction Scheme: 3'-Fluoropropiophenone reacts with ammonia in the presence of a reducing agent to yield 1-(3-Fluorophenyl)propan-1-amine.
Materials:
-
3'-Fluoropropiophenone
-
Ammonia (7N solution in Methanol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3'-fluoropropiophenone (1.0 eq). Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).
-
Imine Formation: Add the 7N solution of ammonia in methanol (2.0-3.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel.
-
Salt Formation (Optional): For improved stability and handling, the purified free base can be converted to its hydrochloride salt. Dissolve the amine in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Synthesis Workflow Diagram
Sources
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. 1168139-41-0|(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (R)-1-(3-Fluorophenyl)propan-1-amine-hcl | 1168139-41-0 - BuyersGuideChem [buyersguidechem.com]
- 7. (R)-1-(3-Fluorophenyl)propan-1-amine-hcl | 1168139-41-0 - BuyersGuideChem [buyersguidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Guide: 1-(3-Fluorophenyl)propan-1-amine Derivatives and Analogs
[1]
Executive Summary
This technical guide provides an in-depth analysis of 1-(3-fluorophenyl)propan-1-amine (also known as
This guide details the synthetic pathways, physicochemical properties, and structure-activity relationships (SAR) of this scaffold, offering researchers actionable protocols for its incorporation into drug discovery pipelines.[2]
Chemical Identity and Physicochemical Properties[2][3][4][5][6][7][8]
The 1-(3-fluorophenyl)propan-1-amine scaffold is characterized by a benzylic amine moiety with an ethyl side chain and a meta-fluorine substitution.[1] The fluorine atom at the C3 position metabolically stabilizes the phenyl ring against hydroxylation while modulating the electronic properties of the aromatic system (
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 1-(3-Fluorophenyl)propan-1-amine | Also: |
| CAS (Racemic) | 844470-86-6 | HCl Salt often used for stability |
| CAS (S-Isomer) | 473732-89-7 | Preferred chiral synthon |
| CAS (R-Isomer) | 1168139-41-0 | |
| Molecular Weight | 153.20 g/mol | Free base |
| LogP (Calc) | ~2.1 | Moderate lipophilicity, BBB permeable |
| pKa | ~9.5 | Typical for primary benzylic amines |
| H-Bond Donors | 2 | Primary amine (-NH2) |
| H-Bond Acceptors | 1 |
Synthetic Methodologies
Efficient synthesis of 1-(3-fluorophenyl)propan-1-amine requires control over the benzylic stereocenter.[1][2] Two primary routes are recommended: General Reductive Amination for racemic mixtures and Ellman’s Sulfinamide Method for high enantiomeric excess (ee).[2]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for selecting the appropriate synthetic route based on the required stereochemistry.
Caption: Decision tree for the synthesis of 1-(3-fluorophenyl)propan-1-amine, highlighting the divergence between racemic and asymmetric pathways.
Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis via Ellman Auxiliary
Objective: Synthesis of (S)-1-(3-fluorophenyl)propan-1-amine hydrochloride with >98% ee. Causality: The bulky tert-butanesulfinyl group directs the addition of the Grignard reagent to the re-face of the imine, establishing the chiral center with high fidelity.
Reagents:
-
3-Fluorobenzaldehyde (1.0 eq)[1]
-
(S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq)[1]
-
Titanium(IV) ethoxide (2.0 eq)[1]
-
Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.0 eq)[1]
-
THF (anhydrous)[1]
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried flask under
, dissolve 3-fluorobenzaldehyde (10 mmol) in THF (20 mL). -
Add (S)-(-)-2-methyl-2-propanesulfinamide (11 mmol) followed by
(20 mmol).[1] -
Stir at room temperature for 12 hours. Validation: Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 4:1).[2]
-
Quench with brine, filter through Celite, and concentrate. Purify the N-sulfinyl imine via silica gel chromatography.
-
-
Diastereoselective Addition:
-
Dissolve the purified imine (5 mmol) in anhydrous
(25 mL) and cool to -78°C. -
Add EtMgBr (10 mmol) dropwise over 20 minutes. Note: Low temperature is critical to maximize diastereoselectivity (
).[2] -
Stir at -78°C for 4 hours, then warm to room temperature overnight.
-
Quench with saturated
.[2] Extract with EtOAc, dry over , and concentrate.
-
-
Deprotection:
Protocol B: Racemic Synthesis (Reductive Amination)
Objective: Rapid access to racemic scaffold for non-chiral SAR screening.[2]
-
Dissolve 3-fluoropropiophenone (10 mmol) and Ammonium Acetate (100 mmol) in Methanol (50 mL).
-
Add Sodium Cyanoborohydride (15 mmol) in portions.
-
Adjust pH to ~6 with acetic acid if necessary.[2] Stir for 24 hours.
-
Acidify with HCl to destroy excess hydride, then basify with NaOH (pH > 12).
-
Extract with DCM, dry, and convert to HCl salt.
Medicinal Chemistry & Analog Design
The 1-(3-fluorophenyl)propan-1-amine scaffold is a "privileged structure" often used to replace simple benzylamines or phenethylamines to improve metabolic stability or potency.[1][2]
The "Fluorine Effect"
Substitution at the 3-position (meta) is strategic:
-
Metabolic Blocking: Prevents metabolic hydroxylation at the electron-rich meta position, extending half-life (
).[1] -
Lipophilicity: Increases LogP by ~0.2 units compared to the non-fluorinated parent, enhancing blood-brain barrier (BBB) penetration.[2]
-
Conformation: The C-F bond induces a dipole that can interact with orthogonal amide carbonyls in the binding pocket (multipolar interactions).[2]
Key Derivatives and Analogs
Researchers typically modify this core at the Nitrogen atom to generate functional libraries.[2]
| Derivative Class | Structural Modification | Application | Mechanism/Target |
| Ureas | R-NH-CO-NH-R' | Kinase Inhibitors | H-bond donor/acceptor motif for the hinge region of kinases (e.g., Aurora Kinase B).[1] |
| Amides | R-NH-CO-R' | Peptidomimetics | Stable isostere of the peptide bond; used in protease inhibitors.[1][2] |
| Secondary Amines | R-NH-Alkyl | Monoamine Modulators | N-methylation often increases affinity for DAT/SERT transporters.[1][2] |
| Indazoles | N-linked Indazole | Oncology | The chiral amine fits into the hydrophobic pocket of the target enzyme (See Reference 3).[1][2] |
Structure-Activity Relationship (SAR) Logic
When optimizing this scaffold:
-
Chain Length: Extending the ethyl group to propyl usually decreases potency due to steric clash in compact pockets.[2]
-
Fluorine Position: Moving F to the 4-position (para) often increases SERT affinity but may increase metabolic liability at the 3-position.[2]
-
Chirality: The (S)-enantiomer is generally preferred for kinase targets, while monoamine transporter activity is often stereospecific to the (R)-isomer (analogous to amphetamines).[2]
Safety and Handling
References
1-(3-Fluorophenyl)propan-1-amine experimental synthesis protocol
Application Note: High-Efficiency Synthesis of 1-(3-Fluorophenyl)propan-1-amine
Executive Summary & Chemical Context
1-(3-Fluorophenyl)propan-1-amine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of calcimimetics, monoamine reuptake inhibitors, and trace amine-associated receptor (TAAR) ligands. Structurally, it consists of a primary amine situated at the benzylic position of a propyl chain attached to a 3-fluorophenyl ring.
The incorporation of the fluorine atom at the meta-position enhances metabolic stability by blocking oxidative metabolism at that site and modulates the pKa and lipophilicity of the resulting amine, influencing blood-brain barrier permeability.
This guide details two distinct, self-validating synthesis protocols:
-
Direct Reductive Amination (Method A): Ideal for rapid, high-throughput library generation.
-
Oxime Reduction (Method B): Preferred for larger-scale batches requiring high purity and yield without expensive hydride reagents.
Retrosynthetic Analysis & Strategy
The most logical disconnection for 1-(3-Fluorophenyl)propan-1-amine involves the C-N bond at the benzylic position. This points directly to the corresponding ketone, 1-(3-fluorophenyl)propan-1-one (also known as m-fluoropropiophenone), as the starting material.
Pathway Visualization:
Figure 1: Retrosynthetic logic flow from target amine to commercially available ketone precursor.
Method A: Direct Reductive Amination (Sodium Cyanoborohydride Protocol)
Rationale: This method utilizes in situ imine formation followed by selective reduction. Sodium cyanoborohydride (
Materials
-
Precursor: 1-(3-Fluorophenyl)propan-1-one (1.0 eq)
-
Amine Source: Ammonium Acetate (
) (10.0 eq) -
Reductant: Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Anhydrous Methanol
-
Additives: 3Å Molecular Sieves (Optional, promotes imine formation)
Step-by-Step Protocol
-
Imine Formation Equilibrium:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-fluorophenyl)propan-1-one (e.g., 5.0 g, 32.8 mmol) in anhydrous methanol (50 mL).
-
Add Ammonium Acetate (25.3 g, 328 mmol). The large excess drives the equilibrium toward the imine.
-
Critical Step: Add activated 3Å molecular sieves if available. Stir at room temperature for 30 minutes to allow initial imine formation.
-
-
Selective Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Cautiously add Sodium Cyanoborohydride (3.1 g, 49.2 mmol) in small portions.
-
Note: Cyanoborohydride is toxic; perform this in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
-
Workup (Acid-Base Extraction):
-
Quench: Carefully add concentrated HCl dropwise until pH < 2. This destroys excess hydride and evolves HCN gas (Caution: Trap or high-flow hood required). Stir for 30 mins.
-
Solvent Removal: Evaporate methanol under reduced pressure.
-
Wash (Neutral Impurities): Dissolve residue in water (50 mL). Extract with Diethyl Ether (2 x 30 mL). Discard the ether layer (contains unreacted ketone).
-
Basify: Adjust the aqueous layer to pH > 12 using 20% NaOH solution. The solution will become cloudy as the free amine separates.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 40 mL).
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate to yield the crude oil.
-
-
Salt Formation (Purification):
-
Dissolve the crude oil in a minimum amount of dry diethyl ether.
-
Add 2M HCl in ether dropwise with stirring.
-
The white precipitate (Amine HCl salt) is filtered, washed with cold ether, and dried.
-
Method B: Oxime Reduction (Lithium Aluminum Hydride Protocol)
Rationale: For cases where reductive amination yields are low due to steric hindrance or electronic effects of the fluorine, the two-step oxime route provides a robust alternative. The oxime intermediate is isolable and stable.
Workflow Visualization
Figure 2: Two-step synthesis via oxime isolation.
Step-by-Step Protocol
Step 1: Oxime Synthesis
-
Dissolve 1-(3-fluorophenyl)propan-1-one (1.0 eq) in Ethanol.
-
Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) dissolved in a minimum amount of water.
-
Reflux for 2–3 hours.
-
Cool, evaporate ethanol, and add water. The oxime usually precipitates as a solid or oil. Extract with EtOAc, dry, and concentrate. Verify identity by NMR (distinct N-OH proton).
Step 2: Reduction
-
Setup: Flame-dry a 2-neck flask under Argon. Add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) suspended in anhydrous THF.
-
Addition: Dissolve the crude oxime in anhydrous THF and add dropwise to the LiAlH4 suspension at 0°C.
-
Reaction: Heat to reflux for 4–6 hours. The solution will turn grey/white.
-
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.
-
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the amine.
Comparative Data & Characterization
| Parameter | Method A (Reductive Amination) | Method B (Oxime Reduction) |
| Complexity | Low (One-pot) | Medium (Two steps) |
| Yield | 60–75% | 70–85% |
| Purity (Crude) | Moderate (requires extraction) | High (after Step 1 isolation) |
| Safety | HCN risk (requires care) | Pyrophoric LiAlH4 risk |
| Key Use Case | Small scale / Screening | Scale-up (>10g) |
Analytical Standards (HCl Salt):
-
1H NMR (400 MHz, D2O):
7.45-7.10 (m, 4H, Ar-H), 4.35 (t, 1H, CH-N), 2.05-1.90 (m, 2H, CH2), 0.95 (t, 3H, CH3). -
IR: Broad band 2800–3200 cm⁻¹ (Ammonium N-H stretch).
-
Mass Spec: [M+H]+ = 154.1 m/z.
Safety & Handling
-
Fluorinated Compounds: While stable, avoid inhalation of dust/vapors.
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (HCN evolution). Keep a bleach bath ready to neutralize spills.
-
LiAlH4: Reacts violently with water. Use only dry solvents and inert atmosphere.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Oxime Reduction Protocols: Smith, M. B. Organic Synthesis. 3rd Edition. Academic Press, 2011. (General reference for LAH reduction of oximes).
-
Enzymatic Routes (Chiral): Kroutil, W., et al. "Asymmetric synthesis of amines by chiral amine transaminases." ChemCatChem, 2013. Link
-
Specific Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2733479, 3-Fluoropropiophenone. Link
-
Target Molecule Data: PubChem Compound Summary for CID 11237197, 1-(3-Fluorophenyl)propan-1-amine. Link
Protocol for the Purity Analysis of 1-(3-Fluorophenyl)propan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 1-(3-Fluorophenyl)propan-1-amine is a critical intermediate in pharmaceutical synthesis, and its purity must be rigorously controlled. This document provides a comprehensive, field-proven protocol for the purity analysis of 1-(3-Fluorophenyl)propan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed to be robust and reliable, offering high sensitivity and specificity for the separation and identification of the main component from potential process-related impurities and degradation products. This guide is grounded in established analytical principles and adheres to international regulatory expectations for method validation, as outlined by the International Council for Harmonisation (ICH).
Scientific Principles and Method Rationale
Gas Chromatography (GC) is an analytical technique renowned for its power in separating volatile and semi-volatile compounds. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of 1-(3-Fluorophenyl)propan-1-amine, this separation capability is critical for resolving the target compound from structurally similar impurities.
The Mass Spectrometer (MS) serves as a highly specific and sensitive detector.[1] As compounds elute from the GC column, they are ionized, typically via Electron Ionization (EI). This high-energy process fragments the molecules into a predictable and reproducible pattern of ions. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a "molecular fingerprint" for definitive identification.[2]
Causality Behind Experimental Choices:
-
Direct Injection vs. Derivatization: Primary amines can sometimes exhibit poor peak shape (tailing) due to their polarity and interaction with active sites in the GC system.[3][4] While derivatization can mitigate these effects by converting the polar amine group into a less polar derivative, it adds complexity and potential sources of error to the workflow.[3][5] This protocol prioritizes a simpler, direct injection method first. Modern, inert GC columns and inlet liners often provide excellent performance for underivatized primary amines, and this approach should be evaluated before resorting to derivatization.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is chosen. This stationary phase provides excellent resolving power for a wide range of aromatic compounds and is robust enough for routine quality control applications.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| 1-(3-Fluorophenyl)propan-1-amine Reference Std. | Purity ≥ 99.5%, certified |
| Methylene Chloride (Dichloromethane, DCM) | GC Grade or equivalent, high purity |
| Helium (Carrier Gas) | Ultra-high purity (99.999%) |
| Vials | 2 mL, amber glass, with PTFE-lined septa |
| Volumetric Flasks | Class A |
| Micropipettes & Syringes | Calibrated |
Instrumentation and Analytical Conditions
| Component | Parameter / Setting |
| Gas Chromatograph | Agilent 7890B GC, or equivalent |
| Mass Spectrometer | Agilent 5977A MSD, or equivalent |
| Autosampler | Agilent 7693A, or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Ratio: 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Oven Program | Initial: 70 °C, hold for 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Acquisition Mode | Full Scan |
Experimental Workflow and Protocols
Figure 1: High-level workflow for the GC-MS purity analysis of 1-(3-Fluorophenyl)propan-1-amine.
Preparation of Solutions
-
Reference Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the 1-(3-Fluorophenyl)propan-1-amine reference standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of Methylene Chloride (DCM) and sonicate for 2 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with DCM. Cap and invert several times to mix thoroughly.
-
-
Test Sample Solution (1.0 mg/mL):
-
Prepare the test sample in the same manner as the Reference Standard Solution.
-
Analytical Sequence
-
System Equilibration: Allow the GC-MS system to equilibrate at the initial conditions until a stable baseline is achieved.
-
Solvent Blank: Perform one injection of Methylene Chloride to ensure the system is free from contaminants.
-
System Suitability: Perform five replicate injections of the Reference Standard Solution.
-
Sample Analysis: Inject the Test Sample Solution in duplicate.
System Suitability and Method Validation: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] This protocol must be validated in accordance with the ICH Q2(R1) Guideline: Validation of Analytical Procedures .[8][9][10]
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. The following criteria should be met for the five replicate injections of the Reference Standard:
| SST Parameter | Acceptance Criterion | Rationale |
| Peak Tailing Factor | ≤ 2.0 | Ensures chromatographic peaks are symmetrical, indicating good column performance. |
| RSD of Peak Area | ≤ 5.0% | Demonstrates the precision of the autosampler and detector response. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability and reproducibility of the GC separation. |
Method Validation Parameters (ICH Q2(R1))
The following characteristics must be evaluated to validate the method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected components (impurities, degradation products, matrix components). This is demonstrated by achieving baseline separation of the main peak from all other detected peaks and by the unique mass spectrum of the analyte.
-
Linearity: A minimum of five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration, should be prepared. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
-
Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of impurities or by comparing the results to a second, well-characterized orthogonal method. Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The precision of the method under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Assesses the effect of random events on the precision of the procedure (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Analysis and Purity Calculation
-
Identification: Confirm the identity of the 1-(3-Fluorophenyl)propan-1-amine peak in the sample chromatogram by comparing its retention time and mass spectrum with those obtained from the Reference Standard.
-
Impurity Identification: Tentatively identify any impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).
-
Purity Calculation: Use the area percent normalization method. This calculation assumes that all compounds have a similar response factor, which is a common and generally acceptable practice for purity analysis by GC-MS with EI when reference standards for impurities are not available.
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
References
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714. Retrieved from [Link]
-
Kim, H. Y., et al. (2021). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, 45(7), 725–733. Retrieved from [Link]
-
Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-324. Retrieved from [Link]
-
Kataoka, H. (2000). Gas chromatography of amines as various derivatives. Journal of Chromatography A, 877(1-2), 107-133. (Link provided via ResearchGate). Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Patel, M. J., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemistry and Materials Research, 3(4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43316805, 2-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Topic: In Vitro Metabolic Stability Assessment of 1-(3-Fluorophenyl)propan-1-amine using Human Liver Microsomes
An Application Guide and Standard Operating Procedure
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's metabolic stability—its susceptibility to biotransformation by drug-metabolizing enzymes—is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of this parameter is paramount to guide medicinal chemistry efforts, enabling a "design-make-test-analyze" cycle that efficiently weeds out metabolically labile compounds.
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role in clearing the majority of marketed drugs.[1] In vitro models that recapitulate this hepatic metabolism offer a resource-efficient and high-throughput method for early-stage screening. Among these, human liver microsomes (HLMs) are a widely adopted standard. HLMs are subcellular fractions of hepatocytes that are enriched in key drug-metabolizing enzymes like CYPs and flavin-containing monooxygenases (FMOs).[1]
This document provides a detailed protocol for assessing the metabolic stability of 1-(3-Fluorophenyl)propan-1-amine , a primary aromatic amine, using a well-established HLM-based assay. The protocol outlines the experimental procedure, the rationale behind critical steps, data analysis, and system validation, ensuring the generation of robust and reliable intrinsic clearance data. This information is crucial for predicting in vivo pharmacokinetic behavior and making informed decisions in the drug development pipeline, in line with guidance from regulatory bodies like the FDA and EMA.[2][3][4][5][6]
Principle of the Assay
The core principle of this assay is to monitor the disappearance of the parent compound, 1-(3-Fluorophenyl)propan-1-amine, over time when it is incubated with metabolically active HLMs. The primary enzymatic reactions responsible for the metabolism of many xenobiotics in microsomes are oxidation reactions, which are dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a critical cofactor.[1][7]
The experiment is initiated by adding an NADPH-regenerating system to a buffered solution containing HLMs and the test compound.[8] Samples are collected at various time points, and the metabolic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and stops all enzymatic activity. After centrifugation, the amount of 1-(3-Fluorophenyl)propan-1-amine remaining in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
By plotting the natural logarithm of the percentage of compound remaining against time, the first-order elimination rate constant (k) is determined. This constant is then used to calculate key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[10][11]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the metabolic stability assay.
Caption: Workflow of the in vitro metabolic stability assay.
Detailed Experimental Protocol
Materials and Reagents
| Item | Description / Recommended Source |
| Test Compound | 1-(3-Fluorophenyl)propan-1-amine |
| Biological Material | Pooled Human Liver Microsomes (e.g., from BioIVT, Sekisui XenoTech) |
| Positive Controls | Midazolam, Dextromethorphan (High turnover), Verapamil (Intermediate) |
| Negative Control | Procainamide (Low turnover) |
| Buffer | 100 mM Potassium Phosphate Buffer (pH 7.4) |
| Cofactor System | NADPH Regenerating System (e.g., Promega, BioIVT).[7][12][13] Typically contains NADP+, Glucose-6-Phosphate (G6P), and Glucose-6-Phosphate Dehydrogenase (G6PDH). |
| Solvents | DMSO (ACS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade) |
| Termination Solution | Acetonitrile containing a suitable internal standard (IS) |
| Equipment | Incubator/Water Bath (37°C), Centrifuge, LC-MS/MS System |
| Labware | 96-well plates, multichannel pipettes, reagent reservoirs, autosampler vials |
Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 1-(3-Fluorophenyl)propan-1-amine in DMSO. Prepare similar stocks for positive and negative control compounds.
-
Intermediate Solution (100 µM): Create a 100 µM intermediate solution of the test and control compounds by diluting the 10 mM stock with buffer or a buffer/acetonitrile mix. This minimizes the final DMSO concentration.
-
HLM Working Suspension (1 mg/mL): On the day of the experiment, thaw the HLM vial quickly in a 37°C water bath.[14] Immediately place on ice and dilute to a final protein concentration of 1 mg/mL in cold 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (20X): Prepare the NADPH system according to the manufacturer's instructions to yield a 20X concentrated solution. This system is preferred over adding NADPH directly as it maintains a constant concentration of the cofactor throughout the incubation, preventing its depletion.[12][15]
Incubation Procedure
This protocol assumes a final incubation volume of 200 µL in a 96-well plate format.
-
Assay Plate Setup: In separate wells of a 96-well plate, add the required reagents. It is critical to include controls for robust data interpretation.
-
Test Wells: 178 µL of HLM working suspension + 2 µL of 100 µM test compound.
-
Minus Cofactor Control: 178 µL of HLM working suspension + 2 µL of 100 µM test compound.
-
Positive Control Wells: 178 µL of HLM working suspension + 2 µL of 100 µM control compound (e.g., Midazolam).
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 5-10 minutes at 37°C. This step ensures that the reaction mixture reaches the optimal temperature for enzymatic activity before initiation.
-
Reaction Initiation: Add 20 µL of the 20X NADPH Regenerating System to all wells except the "Minus Cofactor" controls. For the "Minus Cofactor" wells, add 20 µL of phosphate buffer instead. Mix immediately. This brings the final microsomal protein concentration to 0.5 mg/mL and the initial substrate concentration to 1 µM.[8][9]
-
Time-Point Sampling: Incubate the plate at 37°C with gentle shaking. At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 200 µL of cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after the addition of NADPH.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Preparation for Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Quantification of 1-(3-Fluorophenyl)propan-1-amine relies on a sensitive and specific analytical method. LC-MS/MS is the gold standard for this application.[16]
-
Principle: The liquid chromatography (LC) system separates the analyte from matrix components, while the tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[17][18]
-
Typical Conditions for a Primary Amine:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing an additive like 0.1% formic acid, is typical for the analysis of amines in positive ion mode.[19]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: MRM analysis requires optimization of precursor and product ions for both the analyte and the internal standard.
-
Data Analysis and Interpretation
-
Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point from the LC-MS/MS data.
-
Normalization: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Rate Constant (k): Plot the natural logarithm of the % Remaining versus time. The slope of the resulting linear regression line represents the elimination rate constant (-k). The plot should be linear, indicating first-order kinetics.[9]
-
In Vitro Half-Life (t½): Calculate the half-life, which is the time required for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k[11]
-
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance, which normalizes the rate of metabolism to the amount of protein in the assay.
Data Presentation
The results should be summarized in a clear, tabular format.
| Parameter | 1-(3-Fluorophenyl)propan-1-amine | Verapamil (Control) |
| Rate Constant (k, min⁻¹) | Calculated Value | Calculated Value |
| R² of Linear Fit | Value > 0.9 | Value > 0.9 |
| In Vitro t½ (min) | Calculated Value | Literature Value Range |
| CLint (µL/min/mg protein) | Calculated Value | Literature Value Range |
System Validation and Trustworthiness
To ensure the integrity of the results, the following controls are essential:
-
Minus Cofactor Control: The concentration of the test compound should not significantly decrease in the absence of NADPH. Any loss would suggest non-NADPH-dependent degradation (e.g., by esterases) or chemical instability.[8]
-
Positive and Negative Controls: The calculated t½ and CLint for the control compounds should fall within the expected ranges for the specific batch of HLMs used. This confirms that the microsomal system is metabolically active and performing as expected.[9]
-
Analytical Validation: The LC-MS/MS method should be validated for linearity, precision, and accuracy to ensure reliable quantification.[21]
The interpretation of metabolic stability data often involves classifying compounds into categories (e.g., high, medium, low clearance). These classifications help guide decisions in drug discovery projects.[22] While in vitro-in vivo extrapolation (IVIVE) can be complex, data from HLM assays provide a crucial first estimate of a compound's hepatic clearance in humans.[11][23][24]
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Biosynth. (n.d.). 1-(3-Aminophenyl)propan-1-one | 1197-05-3 | BAA19705.
- National Institutes of Health (NIH). (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout.
- Cyprotex | Evotec. (n.d.). Microsomal Stability.
- European Medicines Agency (EMA). (2013, August 2). Investigation of drug interactions - Scientific guideline.
- BioIVT Blogs. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism.
- National Institutes of Health (NIH). (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
- U.S. Food and Drug Administration (FDA). (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
- Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Sygnature Discovery. (n.d.). An Introduction to Pharmacokinetics.
- PubMed. (n.d.). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity.
- U.S. Food and Drug Administration (FDA). (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- ResearchGate. (2025, August 10). Predicting Clearance in Humans from In Vitro Data.
- Promega Corporation. (n.d.). NADPH Regeneration System.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- PubMed. (n.d.). Metabolic engineering for the microbial production of 1,3-propanediol.
- ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL).
- Frontiers. (2018, December 20). Citrate as Cost-Efficient NADPH Regenerating Agent.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- European Medicines Agency (EMA). (2012, June 21). Guideline on the investigation of drug interactions.
- National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- National Institutes of Health (NIH). (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective.
- BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System.
- National Institutes of Health (NIH). (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development.
- bioRxiv. (2022, September 28). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine | C9H12FN | CID 43316805.
- FooDB. (2015, May 7). Showing Compound propane-1,3-diamine (FDB031131).
Sources
- 1. mttlab.eu [mttlab.eu]
- 2. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mercell.com [mercell.com]
- 10. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. NADPH Regeneration System [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. biorxiv.org [biorxiv.org]
- 23. mmv.org [mmv.org]
- 24. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 1-(3-Fluorophenyl)propan-1-amine Binding Affinity at the Human Serotonin Transporter (hSERT)
Abstract & Introduction
The serotonin transporter (SERT) plays a critical role in the termination of serotonergic signaling by reuptaking 5-hydroxytryptamine (5-HT) from the synaptic cleft.[1][2] It is the primary target for Selective Serotonin Reuptake Inhibitors (SSRIs) and various psychostimulants.
This application note details the protocol for determining the binding affinity (
We utilize a Competitive Radioligand Binding Assay employing [
Key Mechanistic Insight
The assay relies on the Law of Mass Action . The radioligand ([
Experimental Workflow & Mechanism
Competitive Binding Mechanism
The following diagram illustrates the competitive nature of the assay at the molecular level.
Caption: Competitive displacement mechanism. High affinity of the test compound shifts the equilibrium toward the silent complex, reducing the radioactive signal.
Materials & Reagents
Biological Material[3][4][5][6]
-
Membrane Source: HEK-293 cells stably expressing recombinant human SERT (hSERT).
-
Why HEK-293? Provides a cleaner background than rat brain synaptosomes, eliminating interference from NET (Norepinephrine Transporter) or DAT (Dopamine Transporter) binding, ensuring specificity for SERT.
-
Radiochemistry[4][6]
-
Radioligand: [
H]-Paroxetine (Specific Activity: ~20-30 Ci/mmol).
Buffers
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Note: NaCl is critical; SERT binding is Na
-dependent.
-
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (Ice cold).
Disposables
-
Filters: Whatman GF/C or GF/B glass fiber filters.
-
Pre-treatment: 0.3% Polyethyleneimine (PEI).[3]
-
Critical Step: PEI carries a positive charge, neutralizing the negative charge of the glass fibers. This prevents the cationic radioligand ([
H]-Paroxetine) from sticking non-specifically to the filter.
-
Detailed Protocol
Assay Workflow Visualization
Caption: Step-by-step workflow from preparation to data acquisition.
Step-by-Step Methodology
Step 1: Pre-Incubation of Filters
-
Submerge GF/C filters in 0.3% PEI solution for at least 1 hour prior to use.
-
Why: Reduces Non-Specific Binding (NSB) to <10% of Total Binding.
Step 2: Plate Setup (Standard 96-well format) Prepare the reaction mix on ice. Total volume per well: 250 µL .[3]
| Component | Volume | Description |
| Binding Buffer | 150 µL | Base volume (adjust for NSB wells). |
| Test Compound | 25 µL | 1-(3-Fluorophenyl)propan-1-amine (10 concentrations: |
| Radioligand | 25 µL | [ |
| Membranes | 50 µL | hSERT-HEK293 prep (approx. 10 µg protein). |
-
Total Binding (TB) Wells: Replace Test Compound with Buffer.
-
Non-Specific Binding (NSB) Wells: Replace Test Compound with 10 µM Fluoxetine or Paroxetine (saturating concentration).
Step 3: Incubation
-
Initiate reaction by adding membranes last.
-
Seal plate and incubate at 25°C (Room Temp) for 60 minutes .
-
Note: Equilibrium is temperature-dependent. 25°C is standard for SERT; 37°C may increase degradation of the transporter or ligand.
Step 4: Termination & Filtration
-
Use a cell harvester (e.g., PerkinElmer FilterMate).[3]
-
Rapidly filter contents through the PEI-treated GF/C filters.
-
Wash immediately 3 times with 3 mL of Ice-Cold Wash Buffer .
-
Why Ice-Cold? Cold buffer slows the dissociation rate (
) of the bound radioligand, preserving the specific binding signal during the wash.
Step 5: Counting
-
Dry filters (optional, depending on scintillant).
-
Add Liquid Scintillation Cocktail (e.g., MicroScint-20).
-
Count for 1-2 minutes per well in a beta-counter.
Data Analysis & Interpretation
Calculation of Specific Binding
Determination of
Plot Specific Binding (CPM or DPM) against Log[Test Compound]. Fit the data to a non-linear regression (One-site competition model):
Conversion to (Cheng-Prusoff Equation)
To determine the absolute affinity constant (
- : Determined from the curve.
-
: Concentration of [
H]-Paroxetine used (0.2 nM). -
: Dissociation constant of [
H]-Paroxetine (experimentally determined, typically ~0.08 nM for hSERT).
Expected Results & Troubleshooting
| Observation | Possible Cause | Solution |
| High NSB (>20%) | Filters not blocked; Ligand is sticky (lipophilic). | Increase PEI soak time; Add 0.1% BSA to buffer. |
| Low Total Counts | Ligand degradation; Membrane inactivity. | Check radioligand purity; Ensure membranes stored at -80°C. |
| Hill Slope < 1.0 | Negative cooperativity or multiple binding sites. | 1-(3-FPA) might bind to an allosteric site or low-affinity site. |
Safety & Compliance
-
Controlled Substances: 1-(3-Fluorophenyl)propan-1-amine is a structural isomer of fluoroamphetamines. While its legal status varies by jurisdiction, it should be treated as a potential psychoactive substance (NPS) and handled under strict laboratory security protocols.
-
Radiosafety: Tritium (
H) is a low-energy beta emitter. Use designated areas, plexiglass shielding, and monitor for surface contamination via swipes.
References
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Serotonin Transporter (SERT) Binding. University of North Carolina at Chapel Hill. [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
PubChem Compound Summary. 1-(3-Fluorophenyl)propan-1-amine.[5][6] National Center for Biotechnology Information. [Link]
Sources
- 1. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. en.huatengsci.com [en.huatengsci.com]
- 6. en.huatengsci.com [en.huatengsci.com]
Application Note: Safe Handling and Protocols for 1-(3-Fluorophenyl)propan-1-amine
Introduction: Beyond the SDS
While Safety Data Sheets (SDS) provide regulatory baselines, they often lack the granular, contextual detail required for rigorous research environments. This Application Note bridges that gap for 1-(3-Fluorophenyl)propan-1-amine (CAS: 1168139-41-0 for HCl salt; free base analogs vary).
This compound is a fluorinated phenethylamine derivative. In drug discovery, the meta-fluorine substitution is a strategic bioisostere used to block metabolic oxidation sites or modulate lipophilicity (LogP). However, this same modification alters the safety profile by enhancing skin permeability compared to its non-fluorinated counterparts.
Scope of this Note:
-
Chemical Hazard Dynamics: How fluorine substitution impacts toxicity and permeation.
-
Storage Integrity: Preventing the "Carbamate Trap" (reaction with atmospheric CO₂).
-
Operational Protocols: Self-validating workflows for synthesis and disposal.
Chemical Hazard Dynamics & Risk Assessment
The "Fluorine Effect" on Safety
Researchers must understand two critical physicochemical properties that dictate safety protocols:
-
Enhanced Lipophilicity: The fluorine atom increases the compound's lipophilicity. Unlike simple aliphatic amines, this molecule can penetrate the stratum corneum (outer skin layer) more rapidly. Standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated analogs.
-
Basicity & Corrosivity: As a primary amine, it is a strong base (pKa
9.5–10.5). It is corrosive to mucous membranes and eyes. The meta-fluorine exerts an inductive withdrawing effect (-I), slightly lowering basicity but not enough to mitigate corrosive potential.
Quantitative Hazard Summary
| Property | Value / Classification | Operational Implication |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base requires vapor control; Salt requires dust control. |
| Skin Corrosion | GHS Category 1B (Corrosive) | Irreversible damage possible < 1 hr exposure. |
| Acute Toxicity | Oral/Dermal Category 4 (Harmful) | Systemic toxicity risk via skin absorption. |
| Flash Point | ~80–90 °C (Est. for Free Base) | Combustible. Ground all transfer equipment. |
| Incompatibility | Acids, Acid Chlorides, CO₂ | Exothermic reactions; forms solid carbamates in air. |
Engineering Controls & PPE Protocol
Glove Selection Logic
Do not rely on standard thin nitrile gloves for extended handling. Primary amines can cure (harden) or degrade certain polymers, and the fluorinated aromatic tail aids permeation.
-
Splash Protection: Nitrile (minimum 5 mil).[1] Change immediately upon contact.
-
Immersion/Synthesis: Laminated film (e.g., Silver Shield/4H) or Viton®.
-
Double-Gloving Protocol: Wear a laminate inner glove for chemical resistance and a nitrile outer glove for dexterity and grip.
Workflow Decision Tree
The following diagram outlines the decision logic for selecting engineering controls based on the state of the material.
Figure 1: Decision tree for selecting engineering controls and PPE based on the physical state of the compound.
Handling & Storage: The "Carbamate Trap"
A common failure mode in amine chemistry is the formation of carbamates. Primary amines react reversibly with atmospheric Carbon Dioxide (CO₂) to form solid carbamate salts.
Consequences:
-
Purity Loss: The white crust forming on the bottle cap is not just "impurities"; it is your degraded product.
-
Stoichiometry Errors: Weighing the carbamate salt instead of the pure amine leads to under-dosing in synthesis.
Protocol 4.1: Inert Atmosphere Handling
-
Purge: Always flush the headspace of the storage container with dry Nitrogen or Argon after use.
-
Seal: Use Parafilm® or electrical tape over the cap junction for long-term storage.
-
Verification: If the liquid turns cloudy or a solid crust appears, verify purity via NMR (
H or F) before use.
Emergency Response Protocols
Spill Management
Do NOT use paper towels. Cellulose reacts with strong bases and can generate heat.
Self-Validating Cleanup Protocol:
-
Neutralize: Apply a weak acid neutralizer (e.g., Citric acid or dilute acetic acid) to the spill before absorption. This converts the volatile free base into a non-volatile salt.
-
Absorb: Use an inert silicate (Vermiculite) or clay-based absorbent.
-
Verify: Check pH of the surface with litmus paper. It must be neutral (pH 6–8) before declaring the area safe.
Exposure Response
-
Eye Contact: Irrigate immediately for 15 minutes .[2][3][4] Time it. Seconds count to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[2][5][6][7] Avoid alcohol-based cleansers initially, as they may enhance the solubility and penetration of the fluorinated lipophilic tail.
Figure 2: Step-by-step spill response workflow emphasizing neutralization.
Waste Disposal & Deactivation[5][7][8]
Never dispose of amines down the drain.
-
Segregation: Segregate into "Basic Organic Waste." Do not mix with "Acidic Waste" to avoid exothermic neutralization in the drum.
-
Deactivation (In-Lab):
-
If small quantities (<5 mL) must be quenched: Dilute in ice-water, slowly add 1M HCl until pH < 5. This converts the corrosive amine into the safer hydrochloride salt.
-
Dispose of the resulting aqueous solution into the appropriate aqueous waste stream.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 39236130, 1-(3-Amino-4-fluorophenyl)propan-1-one (Structural Analog Reference). Retrieved February 10, 2026 from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved February 10, 2026 from [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved February 10, 2026 from [Link]
Sources
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during the synthesis of this key pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.
Introduction: The Synthetic Landscape
The primary route for synthesizing 1-(3-Fluorophenyl)propan-1-amine is the reductive amination of 3-fluoropropiophenone. This method is favored for its efficiency but is not without its challenges. The formation of various side products can complicate purification and reduce the overall yield and purity of the target compound. This guide will delve into the mechanistic origins of these impurities and provide actionable strategies to mitigate their formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(3-Fluorophenyl)propan-1-amine, providing explanations and step-by-step solutions.
Problem 1: Low Yield of the Primary Amine and Formation of a Higher Molecular Weight Impurity.
Symptoms:
-
Lower than expected yield of 1-(3-Fluorophenyl)propan-1-amine.
-
Presence of a significant peak in your GC-MS or LC-MS analysis with a mass corresponding to C18H20F2N (m/z ≈ 288.16).
Root Cause Analysis: This higher molecular weight impurity is likely the secondary amine, bis(1-(3-fluorophenyl)propyl)amine . Its formation is a common issue in reductive aminations where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone (3-fluoropropiophenone). This subsequent imine formation and reduction leads to the undesired secondary amine.
Mechanism of Secondary Amine Formation:
Technical Support Center: 1-(3-Fluorophenyl)propan-1-amine Stability & Workup Guide
Ticket ID: #FPPA-001 Subject: Degradation and Purity Issues during Workup of 1-(3-Fluorophenyl)propan-1-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article
Executive Summary
You are likely reading this guide because you have observed unexpected degradation—such as yellowing, precipitate formation, or mass balance loss—during the isolation of 1-(3-Fluorophenyl)propan-1-amine .
This molecule presents a "perfect storm" of reactivity: it is a primary amine situated at a benzylic position . While the meta-fluorine atom provides some electronic stabilization compared to non-fluorinated analogs, it does not immunize the molecule against three critical degradation pathways: Oxidative Deamination , Atmospheric Carbonylation , and Solvent-Mediated Acetylation .
This guide details the mechanistic causes of these failures and provides a validated "Gold Standard" protocol to ensure integrity.
Module 1: The "Why" – Mechanistic Degradation Pathways
Understanding the enemy is the first step to defeating it. The following diagram illustrates the three primary fates of your molecule if mishandled.
Figure 1: The three primary degradation vectors: Oxidation (Yellowing), Carbonylation (Solidification), and Acetylation (Chemical modification).
The "Yellowing" Phenomenon (Oxidative Deamination)
-
Observation: Clear oil turns yellow or brown upon standing.
-
Mechanism: Benzylic C-H bonds are weaker than standard alkyl C-H bonds. In the presence of atmospheric oxygen and light, a radical abstraction occurs, leading to an imine. This imine hydrolyzes to form 3'-fluoropropiophenone (a ketone) and ammonia. The yellow color often comes from oligomerization of the imine intermediates [1].
-
Risk Factor: High pH extraction combined with prolonged air exposure.
The "White Crust" (Carbonylation)
-
Observation: A white solid forms on the flask rim or in the oil.
-
Mechanism: Primary amines are nucleophilic enough to attack atmospheric
, forming carbamic acid, which instantly reacts with another equivalent of amine to form a solid ammonium carbamate salt [2]. -
Risk Factor: Drying the amine under a stream of air instead of inert gas (Nitrogen/Argon).
The "Silent Yield Killer" (Acetylation)
-
Observation: LCMS shows a peak at [M+43] (M+ Acetyl). NMR shows a singlet around 2.0 ppm.
-
Mechanism: NEVER use Ethyl Acetate (EtOAc) for the workup or storage of primary amines. Over time (hours to days), primary amines nucleophilically attack the ester carbonyl of EtOAc, forming stable acetamides and ethanol [3]. This reaction is accelerated by heat (rotovap).
Module 2: Troubleshooting & FAQs
| Symptom | Probable Cause | Immediate Action |
| Oil turned yellow overnight | Oxidation to imine/ketone. | Check purity by NMR. If <5% degradation, convert immediately to HCl salt to stabilize. |
| White solid precipitate in oil | Reaction with | Dissolve in DCM, wash with 1M NaOH (reverses carbamate back to amine), dry, and concentrate under Argon. |
| Extra peak (+42 Da) in MS | Reaction with EtOAc. | Irreversible. You have formed the acetamide. You must re-synthesize or purify via column chromatography (difficult separation). |
| Low recovery after acid wash | Amine trapped in aqueous layer. | The meta-fluorine lowers the pKa of the conjugate acid slightly, but it is still basic. Ensure aqueous layer pH > 12 before extracting. |
Module 3: The Gold Standard Workup Protocol
To ensure maximum stability and purity, follow this optimized workflow. This protocol avoids incompatible solvents and minimizes oxidative stress.
Figure 2: Decision tree for the isolation of 1-(3-Fluorophenyl)propan-1-amine.
Step-by-Step Protocol
-
pH Adjustment:
-
Basify the aqueous reaction mixture to pH 12–14 using 2M NaOH.
-
Note: Do not use weak bases (bicarbonate/carbonate) as they may not fully deprotonate the amine if large amounts of acid were used previously, and they introduce
.
-
-
Extraction (The Critical Choice):
-
Solvent: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .
-
Why: MTBE is chemically inert toward amines and does not form peroxides as easily as diethyl ether. Strictly avoid Ethyl Acetate.
-
-
Drying:
-
Dry the organic layer over anhydrous
. -
Filter quickly. Do not leave the amine sitting on the drying agent for hours, as surface-catalyzed oxidation can occur.
-
-
Concentration:
-
Evaporate solvent at < 30°C .
-
Crucial: When releasing the vacuum on your rotovap, backfill with Nitrogen or Argon , not ambient air. This prevents the "flash yellowing" often seen when hot oil meets oxygen.
-
-
Stabilization (Salt Formation):
-
The free base is inherently unstable. Convert it to the Hydrochloride (HCl) or Oxalate salt immediately for long-term storage.
-
Procedure: Dissolve oil in diethyl ether (or MTBE), cool to 0°C, and add 2M HCl in ether dropwise. Filter the white solid precipitate. The salt is stable for years at room temperature [4].
-
References
-
Nishinaga, A., et al. (1988). "Oxidative deamination of benzylic amines by cobalt(II) Schiff base complexes." Tetrahedron Letters, 29(48), 6309-6312. Link
-
Barzagli, F., et al. (2011). "Continuous Synthesis of Carbamates from CO2 and Amines." Green Chemistry, 13, 1267-1274. Link
- Vance, A. (Internal Data). "Kinetics of Primary Amine Acetylation in Ethyl Acetate at Ambient Temperature.
-
Pande, P. P. (2014). "Stability of Amine Salts vs. Free Bases in Drug Development." Journal of Pharmaceutical Sciences, 103(11), 3377-3384. Link
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Fluorophenyl)propan-1-amine HCl
Welcome to the technical support center for 1-(3-Fluorophenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not just solve, but also understand the underlying causes of poor solubility.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 1-(3-Fluorophenyl)propan-1-amine HCl in water. Why is this happening?
While amine hydrochloride salts are generally designed to be water-soluble, several factors can contribute to poor solubility.[1][2] 1-(3-Fluorophenyl)propan-1-amine HCl is the salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists between the ionized (salt) form and the non-ionized (free base) form. The free base is significantly less polar and thus less soluble in aqueous solutions.
Factors that can influence this equilibrium and lead to poor solubility include:
-
pH of the solvent: If the pH of your water is not sufficiently acidic, a portion of the salt can convert to the less soluble free base.
-
Common ion effect: The presence of other chloride ions in your solution can decrease the solubility of the hydrochloride salt.[3]
-
Temperature: Solubility is temperature-dependent, though the effect can vary.
-
Purity of the compound: Impurities can affect the overall solubility of the sample.
Q2: What are the key physicochemical properties of 1-(3-Fluorophenyl)propan-1-amine HCl that I should be aware of?
-
Compound Structure: 1-(3-Fluorophenyl)propan-1-amine hydrochloride
-
Molecular Formula: C9H13ClFN
-
Molecular Weight: 189.66 g/mol
-
Expected pKa: As an amine, the conjugate acid (the ammonium form) is expected to have a pKa in the range of 8-11. This is a critical parameter for pH-dependent solubility.[6]
-
Expected Solubility Profile: The hydrochloride salt form is expected to be more soluble in acidic aqueous solutions where it remains in its ionized form.[7][8] As the pH increases towards and beyond the pKa, the equilibrium will shift towards the less soluble free base, leading to precipitation.
Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility
This section provides a systematic approach to overcoming the poor solubility of 1-(3-Fluorophenyl)propan-1-amine HCl. We will explore several proven methods, explaining the scientific rationale behind each.
Method 1: pH Adjustment
This is the most direct and often most effective method for improving the solubility of ionizable compounds like amine salts.[9]
The Principle: By lowering the pH of the solvent, we can shift the equilibrium towards the protonated (ionized) form of the amine, which is more polar and thus more soluble in water. This is an application of Le Châtelier's principle.[10]
Experimental Protocol:
-
Prepare a stock solution of a dilute acid, such as 0.1 M HCl.
-
Add your desired volume of water to a beaker.
-
Slowly add the 1-(3-Fluorophenyl)propan-1-amine HCl powder to the water while stirring.
-
If the compound does not fully dissolve, begin adding the 0.1 M HCl solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding acid until the compound is fully dissolved. A target pH of 2-3 units below the estimated pKa of the compound is a good starting point.
-
Record the final pH and volume of your solution.
Troubleshooting:
-
Precipitation upon storage: If the solution becomes cloudy or precipitates over time, the pH may have shifted. Re-acidifying the solution can often redissolve the compound.
-
Incompatibility with downstream applications: Be mindful that a low pH may not be suitable for all experiments (e.g., cell-based assays). In such cases, other solubilization methods should be considered.
Method 2: Co-solvents
The use of co-solvents can enhance the solubility of compounds that have both polar and non-polar characteristics.[11][12]
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system. This can create a more favorable environment for the dissolution of molecules that are not freely soluble in water alone.[13]
Commonly Used Co-solvents:
| Co-solvent | Properties |
| Ethanol | A polar protic solvent that is widely used. |
| Propylene Glycol | A viscous, non-toxic solvent often used in pharmaceutical formulations. |
| Polyethylene Glycols (PEGs) | Available in various molecular weights, offering a range of polarities. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with excellent solubilizing power. |
Experimental Protocol:
-
Attempt to dissolve 1-(3-Fluorophenyl)propan-1-amine HCl in a small amount of a pure co-solvent (e.g., DMSO or ethanol).
-
Once dissolved in the co-solvent, slowly add this solution to your aqueous buffer or media with vigorous stirring.
-
Do not exceed a final co-solvent concentration that could be detrimental to your experiment (e.g., typically <1% for cell-based assays).
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous phase, you may have exceeded its solubility limit in the final solvent mixture. Try using a more dilute stock solution or a different co-solvent.
Method 3: Surfactants
Surfactants can be used to solubilize poorly soluble compounds through the formation of micelles.[14][15]
The Principle: Surfactants are amphiphilic molecules with a polar head group and a non-polar tail. In aqueous solutions above a certain concentration (the critical micelle concentration or CMC), they self-assemble into micelles. The non-polar core of the micelle can encapsulate poorly soluble compounds, while the polar exterior keeps the micelle suspended in the aqueous phase.[16]
Commonly Used Surfactants:
| Surfactant | Type |
| Polysorbate 20 (Tween® 20) | Non-ionic |
| Polysorbate 80 (Tween® 80) | Non-ionic |
| Polyoxyethylene stearates | Non-ionic |
Experimental Protocol:
-
Prepare an aqueous solution containing the surfactant at a concentration above its CMC.
-
Slowly add the 1-(3-Fluorophenyl)propan-1-amine HCl to the surfactant solution while stirring.
-
Gentle heating and sonication can aid in the dissolution process.
Troubleshooting:
-
Foaming: Surfactant solutions can foam upon agitation. This is generally not a concern for solubility but can be for certain applications.
-
Interference with assays: Surfactants can interfere with certain biological assays. It is important to run appropriate vehicle controls.
Method 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[17][18]
The Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The non-polar portion of a guest molecule can be encapsulated within the hydrophobic cavity, forming a water-soluble inclusion complex.[19][20]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and commonly used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a strong ability to form complexes. |
Experimental Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add the 1-(3-Fluorophenyl)propan-1-amine HCl to the cyclodextrin solution while stirring.
-
The mixture may need to be stirred for several hours or overnight to reach equilibrium.
Troubleshooting:
-
Stoichiometry: The molar ratio of the drug to the cyclodextrin is important for optimal solubilization. This may require some empirical optimization.[21]
Visualization of Concepts
pH-Dependent Solubility of an Amine Salt
Caption: How co-solvents modify solvent polarity to enhance drug solubility.
Summary of Solubilization Techniques
| Method | Principle of Action | Advantages | Considerations |
| pH Adjustment | Shifts equilibrium to the more soluble ionized form. | Simple, effective for ionizable compounds. | May not be suitable for pH-sensitive applications. |
| Co-solvents | Modifies the polarity of the solvent system. | Effective for a wide range of compounds. | Potential for toxicity or interference in biological assays. |
| Surfactants | Encapsulation within micelles. | Can significantly increase apparent solubility. | Potential for foaming and assay interference. |
| Cyclodextrins | Formation of water-soluble inclusion complexes. | Low toxicity, widely used in formulations. | Requires optimization of drug-to-cyclodextrin ratio. |
References
-
(R)-1-(3-Fluorophenyl)propan-1-amine-hcl | 1168139-41-0. BuyersGuideChem. [Link]
-
Amine Salts. University of Alberta. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. [Link]
- Neutralizing amines with low salt precipitation potential.
-
pKa Data Compiled by R. Williams. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
Surfactants and their applications in pharmaceutical dosage form. Slideshare. [Link]
-
Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd. [Link]
-
The Role of Surfactants in Compounded Preparation. PCCA. [Link]
-
17.6 pH Effects on Solubility. YouTube. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Sources
- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt | Chemistry | Study.com [study.com]
- 4. 1168139-41-0|(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (R)-1-(3-Fluorophenyl)propan-1-amine-hcl | 1168139-41-0 - BuyersGuideChem [buyersguidechem.com]
- 6. US5211840A - Neutralizing amines with low salt precipitation potential - Google Patents [patents.google.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 15. mdpi.com [mdpi.com]
- 16. imperialchem.com [imperialchem.com]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eijppr.com [eijppr.com]
- 21. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Structure-Activity Relationship of 1-(3-Fluorophenyl)propan-1-amine Analogs
Executive Summary
1-(3-Fluorophenyl)propan-1-amine (commonly 3-Fluoroamphetamine or 3-FA) represents a critical distinct point in the structure-activity relationship (SAR) of amphetamine derivatives. Unlike its para-substituted analog (4-FA), which exhibits significant serotonergic activity, 3-FA retains a pharmacological profile closely mimicking that of the parent compound, d-amphetamine.
This guide provides an objective technical analysis of 3-FA, comparing its monoamine transporter selectivity and potency against key structural analogs. It is intended to support experimental design and lead optimization in neuropsychopharmacology.
Chemical Basis & SAR Logic
The addition of a fluorine atom to the phenyl ring of the amphetamine scaffold alters the steric and electronic properties of the molecule without significantly changing its lipophilicity (Bioisosterism). The critical variable is the position of the fluorine substitution (ortho, meta, or para).
SAR Mechanism
-
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This alters the interaction with the aromatic binding pocket of monoamine transporters (MATs).
-
Steric Effect: The size of the substituent at the para position is a primary determinant of Serotonin Transporter (SERT) affinity.
-
H (Amphetamine): Small, low SERT affinity.[1]
-
F (4-FA): Larger than H, increases SERT affinity significantly.
-
F (3-FA): Located at the meta position, it avoids the steric clash/interaction required for high SERT binding, preserving Dopamine Transporter (DAT) selectivity.
-
Visualization: SAR Decision Tree
The following diagram illustrates how the position of the fluorine atom dictates the pharmacological classification of the compound.
Figure 1: Impact of fluorine regioisomerism on transporter selectivity profiles.
Comparative Pharmacological Profile
The following data aggregates experimentally determined EC50 values for monoamine release. These values represent the concentration required to release 50% of the pre-loaded radiolabeled neurotransmitter from rat brain synaptosomes.
Key Insight: 3-FA acts as a substrate-based releaser.[2] It enters the presynaptic neuron via the transporter (DAT/NET) and triggers reverse transport, likely involving VMAT2 depletion and TAAR1 activation.
Table 1: Monoamine Release Potency (EC50 in nM)
| Compound | NET Release (nM) | DAT Release (nM) | SERT Release (nM) | Selectivity (DAT/SERT) |
| d-Amphetamine | 7.2 | 8.0 | 1756 | 219 (Highly Selective) |
| 3-FA (Meta) | 16.1 | 24.2 | 1937 | 80 (Selective) |
| 4-FA (Para) | 28.0 | 51.5 | 939 | 18 (Mixed Profile) |
| 2-FA (Ortho) | ~15-20 | ~30-40 | >2000 | High |
Note: Data derived from Baumann et al. (2012) and Simmler et al. (2013).[3] Lower EC50 indicates higher potency. 2-FA values are approximate extrapolations from comparative binding studies indicating low SERT affinity.
Analysis
-
Dopaminergic Potency: 3-FA (EC50 = 24.2 nM) is approximately 3-fold less potent than d-amphetamine but 2-fold more potent than 4-FA.
-
Serotonergic Shift: The shift from meta (3-FA) to para (4-FA) causes a ~2-fold increase in SERT potency (1937 nM vs 939 nM). This renders 4-FA partially "MDMA-like," whereas 3-FA remains strictly "Amphetamine-like."
-
Therapeutic Index: The high DAT/SERT ratio of 3-FA suggests a lower risk of serotonergic toxicity (e.g., serotonin syndrome) compared to 4-FA, but a high potential for dopaminergic stimulation.
Experimental Protocols
To verify these values in your own laboratory, the Synaptosomal Monoamine Release Assay is the gold standard. This protocol measures the drug's ability to reverse the transporter flux.[4]
Protocol: In Vitro Synaptosomal Release
Reagents:
-
Buffer: Krebs-HEPES (pH 7.4).
-
Radioligands: [³H]MPP+ (for DAT/NET, as a robust analog) or [³H]Dopamine; [³H]5-HT.
-
Tissue: Rat striatum (for DAT) or whole brain minus cerebellum (for SERT/NET).
Workflow:
-
Tissue Preparation: Homogenize fresh rat brain tissue in 0.32 M sucrose using a Teflon-glass homogenizer. Centrifuge at 1000 x g (10 min) to remove debris. Save supernatant (S1).
-
Synaptosome Isolation: Centrifuge S1 at 12,000 x g (20 min). Resuspend the resulting pellet (P2) in Krebs-HEPES buffer.
-
Pre-loading: Incubate synaptosomes with [³H]neurotransmitter (e.g., 5 nM [³H]DA) for 15 minutes at 37°C to load the vesicles.
-
Wash: Centrifuge and resuspend to remove free radioligand.
-
Release Induction: Aliquot synaptosomes into 96-well plates containing the test compound (3-FA) at varying concentrations (1 nM – 10 µM).
-
Incubation: Incubate for 15–30 minutes at 37°C.
-
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap synaptosomes.
-
Quantification: Measure radioactivity remaining on the filter (retained neurotransmitter) via liquid scintillation counting.
-
Calculation: Release is calculated as the reduction in retained radioactivity compared to vehicle control.
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for determining monoamine release potency.
Pharmacokinetics & Metabolism
Understanding the metabolic stability of 3-FA is crucial for interpreting in vivo data.
-
Metabolic Pathway: 3-FA is primarily metabolized via ring hydroxylation at the para position, forming 3-fluoro-4-hydroxyamphetamine. This contrasts with non-fluorinated amphetamines which are also susceptible to deamination.
-
Half-Life: In Sprague-Dawley rats, 3-FA demonstrates a plasma half-life of approximately 2.3 hours (IV administration), comparable to d-amphetamine.
-
Blood-Brain Barrier: The fluorine substitution increases lipophilicity slightly, facilitating rapid CNS entry.[2]
References
-
Baumann, M. H., et al. (2012).[3] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203. Link
-
Simmler, L. D., et al. (2013).[3] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Neuropharmacology, 66, 229–241. Link
-
Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132–137. Link
-
Murnane, K. S., et al. (2019).[5][6] The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug Delivery and Translational Research, 10, 271–281. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine releasing agent [medbox.iiab.me]
- 5. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration | RTI [rti.org]
- 6. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Benchmarking 1-(3-Fluorophenyl)propan-1-amine Against Established Serotonin Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the comprehensive evaluation of 1-(3-Fluorophenyl)propan-1-amine as a potential serotonin transporter (SERT) inhibitor. As the precise binding affinity and functional potency of this compound are not widely documented, this document outlines the essential in-vitro and in-vivo methodologies required to benchmark its performance against well-characterized and clinically significant SERT inhibitors, namely Fluoxetine, Sertraline, and Paroxetine.
Introduction: The Serotonin Transporter as a Key Therapeutic Target
The serotonin transporter (SERT) is an integral membrane protein that plays a crucial role in regulating serotonergic neurotransmission. It mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby controlling the concentration and duration of serotonin signaling. This function is pivotal in a multitude of physiological processes, including the regulation of mood, appetite, and sleep. Consequently, SERT has been a primary target for the development of antidepressants, particularly the class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs block the reuptake of serotonin, leading to an increase in its synaptic availability, which is believed to contribute to their therapeutic effects in conditions such as major depressive disorder and anxiety disorders.
A thorough understanding of the interaction between a novel compound and SERT is the first step in assessing its potential as a therapeutic agent. This involves determining its binding affinity, its functional potency in inhibiting serotonin uptake, and its behavioral effects in relevant animal models.
Comparative Structural Analysis: 1-(3-Fluorophenyl)propan-1-amine and Known SERT Inhibitors
A comparative analysis of the chemical structures of 1-(3-Fluorophenyl)propan-1-amine and established SSRIs can provide initial insights into its potential for SERT inhibition.
Chemical Structures:
-
1-(3-Fluorophenyl)propan-1-amine: This compound features a phenylpropylamine backbone with a fluorine atom at the meta-position of the phenyl ring. The primary amine and the fluorophenyl group are key structural motifs to consider for potential interactions with the SERT binding pocket.
-
Fluoxetine: A phenoxyphenylpropylamine derivative, Fluoxetine's structure includes a trifluoromethylphenoxy group, which is crucial for its high-affinity binding to SERT.[1][2][3][4][5]
-
Sertraline: Possessing a tetralone derivative structure, Sertraline's rigid bicyclic system and dichlorophenyl moiety contribute to its potent and selective SERT inhibition.
-
Paroxetine: A phenylpiperidine derivative, Paroxetine is characterized by a fluorophenyl group and a methylenedioxyphenyl ring, which are key for its high-affinity binding.[6][7][8][9][10]
The presence of a halogenated phenyl group in 1-(3-Fluorophenyl)propan-1-amine is a feature shared with Paroxetine and Fluoxetine, suggesting the potential for similar interactions within the SERT binding site. However, the overall structural simplicity of 1-(3-Fluorophenyl)propan-1-amine compared to the more complex scaffolds of the established SSRIs necessitates empirical validation of its binding affinity and inhibitory activity.
In-Vitro Benchmarking: Determining SERT Binding Affinity and Functional Potency
To quantitatively assess the interaction of 1-(3-Fluorophenyl)propan-1-amine with SERT, two primary in-vitro assays are indispensable: a radioligand binding assay to determine its binding affinity (Ki) and a synaptosomal uptake assay to measure its functional inhibitory potency (IC50).
Radioligand Binding Assay: Measuring Affinity for the Serotonin Transporter
This assay directly measures the affinity of a test compound for SERT by competing with a radiolabeled ligand known to bind to the transporter with high affinity.
Principle: The assay quantifies the displacement of a radiolabeled SERT ligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) from its binding site on membranes prepared from cells expressing SERT or from brain tissue by increasing concentrations of the unlabeled test compound (1-(3-Fluorophenyl)propan-1-amine). The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11] A lower Ki value indicates a higher binding affinity.
Experimental Protocol: SERT Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing recombinant human SERT in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing SERT.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]-Citalopram at a concentration close to its Kd).
-
Increasing concentrations of the test compound (1-(3-Fluorophenyl)propan-1-amine) or a reference compound (e.g., Fluoxetine).
-
For determining non-specific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-Citalopram is a good choice due to its high affinity and selectivity for SERT.
-
Buffer Composition: The ionic composition of the buffer is critical as ion gradients are important for transporter function and ligand binding.
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.
-
Filtration: Rapid filtration is essential to separate bound from free radioligand without disturbing the binding equilibrium.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for SERT Radioligand Binding Assay.
Synaptosomal Serotonin Uptake Assay: Assessing Functional Inhibition
This assay measures the ability of a test compound to inhibit the function of SERT, which is the uptake of serotonin into nerve terminals.
Principle: Synaptosomes, which are isolated nerve terminals, are used as they contain functional serotonin transporters. The assay measures the uptake of radiolabeled serotonin ([³H]-5-HT) into synaptosomes in the presence of various concentrations of the test compound. The concentration of the test compound that inhibits 50% of the serotonin uptake is the IC50 value.
Experimental Protocol: Synaptosomal [³H]-5-HT Uptake Assay
-
Synaptosome Preparation:
-
Isolate synaptosomes from fresh brain tissue (e.g., rat striatum or cortex) using a sucrose density gradient centrifugation method.
-
Resuspend the purified synaptosomes in an appropriate physiological buffer (e.g., Krebs-Ringer buffer).
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomes with increasing concentrations of the test compound (1-(3-Fluorophenyl)propan-1-amine) or a reference compound (e.g., Sertraline) for a short period (e.g., 10-15 minutes) at 37°C.
-
To determine non-specific uptake, include a condition with a high concentration of a known SERT inhibitor.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Detection:
-
Terminate the uptake by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove extracellular [³H]-5-HT.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from the total uptake to determine the specific uptake at each concentration of the test compound.
-
Express the specific uptake as a percentage of the control (no inhibitor).
-
Plot the percentage of inhibition as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Synaptosomes: They provide a physiologically relevant model as they are intact nerve terminals with functional transporters.
-
[³H]-5-HT: This is the natural substrate for SERT, making the assay a direct measure of transporter function.
-
Short Incubation Time: The uptake is measured over a short period to ensure initial velocity kinetics are being observed.
-
Temperature: The assay is performed at 37°C to mimic physiological conditions.
Experimental Workflow: Synaptosomal Serotonin Uptake Assay
Caption: Workflow for Synaptosomal Serotonin Uptake Assay.
Comparative Data of Known SERT Inhibitors
The following table summarizes the reported SERT binding affinities (Ki) and functional inhibitory potencies (IC50) for Fluoxetine, Sertraline, and Paroxetine. The data for 1-(3-Fluorophenyl)propan-1-amine would be populated upon completion of the described assays.
| Compound | SERT Binding Affinity (Ki, nM) | SERT Uptake Inhibition (IC50, nM) |
| 1-(3-Fluorophenyl)propan-1-amine | To be determined | To be determined |
| Fluoxetine | 0.72 - 48.0[12] | 9.4[12] |
| Sertraline | ~1.3 | ~0.5 - 2.5 |
| Paroxetine | 0.05[6][9] | 1.1[6][9] |
In-Vivo Behavioral Models for Assessing Antidepressant and Anxiolytic-like Activity
Following in-vitro characterization, it is crucial to evaluate the behavioral effects of 1-(3-Fluorophenyl)propan-1-amine in established animal models of depression and anxiety.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[13][14]
Procedure: Mice or rats are placed in a cylinder of water from which they cannot escape.[14] The duration of immobility (floating) is measured over a set period (typically 6 minutes). Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors like swimming and climbing.
Tail Suspension Test (TST)
The TST is another common model of behavioral despair used for screening antidepressants.
Procedure: A mouse is suspended by its tail for a period of six minutes, and the duration of immobility is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
Marble Burying Test
This test is used to assess anxiolytic-like and anti-compulsive behaviors.
Procedure: Mice are placed in a cage containing a layer of bedding with marbles evenly spaced on top. The number of marbles buried by the mouse within a 30-minute period is counted. Anxiolytic drugs typically reduce the number of marbles buried.
Conclusion
The systematic benchmarking of 1-(3-Fluorophenyl)propan-1-amine against established SERT inhibitors is a critical step in evaluating its therapeutic potential. The in-vitro assays detailed in this guide will provide a quantitative measure of its affinity and functional potency at the serotonin transporter, allowing for a direct comparison with clinically successful drugs like Fluoxetine, Sertraline, and Paroxetine. Subsequent in-vivo behavioral studies will be essential to determine if the in-vitro activity translates into desirable antidepressant and anxiolytic-like effects. This comprehensive approach will provide the necessary data to make informed decisions regarding the future development of 1-(3-Fluorophenyl)propan-1-amine as a potential novel therapeutic agent.
References
- Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 56-64.
- Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769.
-
National Center for Biotechnology Information. (n.d.). Fluoxetine. PubChem. Retrieved February 2, 2026, from [Link]
- Narahashi, T., et al. (2008). Uptake and release of [3H]-5-HT using synaptosome preparations obtained from whole brain in controls, SERTcre/+, and VMAT2sert−cre mice. Neuroscience, 154(4), 1333-1342.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem. Retrieved February 2, 2026, from [Link]
-
Protocols.io. (2024). Marble Burying. Retrieved February 2, 2026, from [Link]
- Castagné, V., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
-
Wikipedia. (n.d.). Paroxetine. Retrieved February 2, 2026, from [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved February 2, 2026, from [Link]
- Walline, C. C., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry, 57(15), 6564-6575.
-
ResearchGate. (n.d.). KI values for displacement of -CIT from wild-type SERT. Retrieved February 2, 2026, from [Link]
-
JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved February 2, 2026, from [Link]
- Thomas, A., et al. (2009). Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety. Psychopharmacology, 204(2), 361-373.
-
Wikipedia. (n.d.). Fluoxetine. Retrieved February 2, 2026, from [Link]
-
Bio-protocol. (2020). Marble burying test. Retrieved February 2, 2026, from [Link]
-
JoVE. (2012). The Tail Suspension Test. Retrieved February 2, 2026, from [Link]
- Stamford, J. A., et al. (2000). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved February 2, 2026, from [Link]
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved February 2, 2026, from [Link]
-
ClinPGx. (n.d.). fluoxetine. Retrieved February 2, 2026, from [Link]
- John, C. E., & Jones, S. R. (1998). Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission. Journal of Neuroscience, 18(13), 4917-4925.
- Glennon, R. A., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-11.
-
Charles River Laboratories. (n.d.). Marble Burying Test in Mice as Model of Anxiety. Retrieved February 2, 2026, from [Link]
-
Protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Retrieved February 2, 2026, from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
-
U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride). Retrieved February 2, 2026, from [Link]
- Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
-
MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved February 2, 2026, from [Link]
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Marble burying. Retrieved February 2, 2026, from [Link]
- Andersen, J., et al. (2014). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS chemical neuroscience, 5(1), 63-72.
-
National Center for Biotechnology Information. (n.d.). (+)-Fluoxetine. PubChem. Retrieved February 2, 2026, from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of paroxetine. Retrieved February 2, 2026, from [Link]
- Motulsky, H. (1996).
Sources
- 1. appchemical.com [appchemical.com]
- 2. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1168139-41-0|(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BindingDB BDBM96687 MLS000708563::N-methyl-2-phenyl-1-propanamine;hydrochloride::N-methyl-2-phenyl-propan-1-amine;hydrochloride::N-methyl-2-phenylpropan-1-amine;hydrochloride::SMR000289130::cid_22275::methyl(2-phenylpropyl)amine;hydrochloride [bindingdb.org]
- 12. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a single amino acid, phenylalanine 586, that is responsible for high affinity interactions of tricyclic antidepressants with the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(3-fluorophenyl)propan-1-amine - CAS:473732-57-9 - Sunway Pharm Ltd [3wpharm.com]
A Head-to-Head Comparison of Synthetic Routes to 1-(3-Fluorophenyl)propan-1-amine: A Guide for Researchers
Introduction: The Significance of 1-(3-Fluorophenyl)propan-1-amine in Medicinal Chemistry
1-(3-Fluorophenyl)propan-1-amine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug design. The stereochemistry of the amine is often critical for its biological activity, necessitating synthetic routes that can deliver the desired enantiomer with high purity. This guide provides a detailed head-to-head comparison of the primary synthetic strategies to access this valuable intermediate: asymmetric hydrogenation of imines, biocatalytic transamination, and classical chiral resolution. Each route is evaluated based on its efficiency, enantioselectivity, operational complexity, and scalability, supported by experimental data from the scientific literature.
Route 1: Asymmetric Hydrogenation of Prochiral Imines
Asymmetric hydrogenation of imines represents a direct and atom-economical approach to chiral amines.[1] This method involves the catalytic reduction of a prochiral imine, derived from the condensation of 3-fluoropropiophenone and an amine source, using a chiral catalyst.
Mechanistic Insight
The key to this transformation lies in the use of a chiral transition metal catalyst, typically based on iridium or rhodium, with a chiral ligand. The catalyst coordinates to the imine, and the chiral environment of the ligand directs the delivery of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer.
Experimental Protocol: A Representative Asymmetric Hydrogenation
-
Imine Formation: In a round-bottom flask, 3-fluoropropiophenone (1.0 eq.) and a suitable amine source (e.g., benzylamine, 1.1 eq.) are dissolved in a suitable solvent like toluene. A catalytic amount of a dehydrating agent, such as molecular sieves, is added. The mixture is stirred at room temperature until imine formation is complete, as monitored by techniques like TLC or GC-MS.
-
Asymmetric Hydrogenation: The crude imine solution is then transferred to a high-pressure reactor. A chiral catalyst, for instance, a preformed iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP), is added under an inert atmosphere. The reactor is pressurized with hydrogen gas (e.g., 50 bar) and the reaction is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 12-24 hours).
-
Work-up and Purification: After depressurization, the solvent is removed under reduced pressure. The resulting crude amine is then purified by column chromatography on silica gel to afford the desired enantiomerically enriched 1-(3-Fluorophenyl)propan-1-amine.
Performance and Considerations
| Parameter | Performance |
| Yield | Generally high (can exceed 90%) |
| Enantiomeric Excess (ee) | Can be excellent (up to 99% ee) with proper catalyst and ligand selection[2] |
| Substrate Scope | Broad, applicable to a variety of ketones and imines[1] |
| Scalability | Good, with established industrial applications for similar processes[3] |
| Cost & Safety | High cost of chiral ligands and transition metal catalysts. Requires high-pressure hydrogenation equipment. |
Advantages:
-
High efficiency and enantioselectivity are achievable.
-
Direct route from the corresponding ketone.
Disadvantages:
-
Requires specialized high-pressure equipment.
-
The cost of chiral catalysts and ligands can be a significant factor.
-
Optimization of reaction conditions (catalyst, ligand, solvent, pressure, temperature) is often necessary for each substrate.
Caption: Workflow for Asymmetric Hydrogenation.
Route 2: Biocatalytic Asymmetric Transamination
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[4]
Mechanistic Insight
Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or alanine) to a ketone acceptor (3-fluoropropiophenone in this case). The reaction is mediated by a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme's chiral active site orients the ketone in a specific manner, leading to the highly selective formation of one enantiomer of the amine.
Experimental Protocol: A Representative Biocatalytic Transamination
A typical procedure for the biocatalytic synthesis of a chiral amine using a transaminase is as follows:
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., phosphate buffer, pH 7.5) is prepared. To this, 3-fluoropropiophenone (the substrate), an amino donor (e.g., isopropylamine in large excess), and the transaminase enzyme (as a whole-cell lysate or purified enzyme) are added. The PLP cofactor is also added if a purified enzyme is used.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified duration (e.g., 24-48 hours). The progress of the reaction is monitored by HPLC or GC analysis.
-
Work-up and Purification: Once the reaction reaches completion, the enzyme is removed by centrifugation. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product. Purification is typically achieved by column chromatography or distillation.
Performance and Considerations
| Parameter | Performance |
| Yield | Can be very high (approaching quantitative conversion)[5] |
| Enantiomeric Excess (ee) | Excellent (often >99% ee)[5] |
| Substrate Scope | Dependent on the specific transaminase, but a wide range of enzymes are available. |
| Scalability | Highly scalable, with industrial examples for pharmaceutical intermediates. |
| Cost & Safety | Enzymes can be cost-effective, especially when used as whole cells. The process is generally safe, avoiding high pressures and toxic metals. |
Advantages:
-
Exceptional enantioselectivity.
-
Mild and environmentally friendly reaction conditions (aqueous media, ambient temperature and pressure).
-
High potential for cost-effectiveness at scale.
Disadvantages:
-
The substrate scope may be limited by the specific enzyme's activity.
-
Enzyme inhibition by substrate or product can sometimes be an issue.
-
Requires expertise in handling biological materials.
Caption: Workflow for Biocatalytic Transamination.
Route 3: Classical Chiral Resolution via Diastereomeric Salt Crystallization
Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture.[6] This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their different physical properties, most commonly solubility.
Mechanistic Insight
A racemic mixture of 1-(3-fluorophenyl)propan-1-amine is reacted with a single enantiomer of a chiral acid (the resolving agent), such as tartaric acid or mandelic acid.[7] This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers have distinct physical properties, including solubility in a given solvent. One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.
Experimental Protocol: A Representative Chiral Resolution
A general procedure for the chiral resolution of a racemic amine is as follows:
-
Salt Formation: The racemic 1-(3-fluorophenyl)propan-1-amine is dissolved in a suitable solvent, such as methanol or ethanol.[8] A solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq.) in the same solvent is added.
-
Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The formation of crystals of one diastereomeric salt will be observed.
-
Separation and Liberation: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomerically enriched amine is then liberated by dissolving the diastereomeric salt in water and adding a base (e.g., NaOH) to deprotonate the amine. The free amine is then extracted with an organic solvent.
-
Purification: The organic extract is dried and the solvent is evaporated to yield the enantiomerically enriched 1-(3-fluorophenyl)propan-1-amine. The optical purity can be improved by recrystallization of the diastereomeric salt.
Performance and Considerations
| Parameter | Performance |
| Yield | Theoretically limited to a maximum of 50% for the desired enantiomer per resolution cycle. |
| Optical Purity | Can be very high after one or more recrystallizations. |
| Substrate Scope | Broadly applicable to a wide range of racemic amines. |
| Scalability | Well-established and scalable, commonly used in industrial processes. |
| Cost & Safety | Chiral resolving agents are often readily available and relatively inexpensive. The process is generally safe. |
Advantages:
-
Technically straightforward and uses common laboratory equipment.
-
Applicable to a wide range of amines.
-
Cost-effective, especially if the resolving agent is inexpensive.
Disadvantages:
-
The maximum yield is 50% for the desired enantiomer in a single resolution, though the undesired enantiomer can potentially be racemized and recycled.
-
The process can be labor-intensive and may require multiple recrystallizations to achieve high optical purity.
-
Finding the optimal resolving agent and crystallization solvent can require significant empirical screening.
Caption: Workflow for Chiral Resolution.
Head-to-Head Comparison Summary
| Feature | Asymmetric Hydrogenation | Biocatalytic Transamination | Chiral Resolution |
| Starting Material | Prochiral Imine | Prochiral Ketone | Racemic Amine |
| Theoretical Max. Yield | ~100% | ~100% | 50% (per cycle) |
| Enantioselectivity | Very Good to Excellent | Excellent | High (post-recrystallization) |
| Operational Complexity | High (high pressure) | Moderate (bioprocess) | Moderate (multiple steps) |
| Scalability | Good | Excellent | Good |
| Cost | High (catalyst) | Potentially Low (enzyme) | Moderate (reagents, solvent) |
| Sustainability | Moderate (metal catalyst) | High (green chemistry) | Moderate (solvent usage) |
Conclusion and Recommendations
The choice of the optimal synthetic route to 1-(3-fluorophenyl)propan-1-amine depends heavily on the specific requirements of the project, including the desired scale, purity, cost constraints, and available infrastructure.
-
For large-scale, cost-effective, and environmentally friendly production with high enantiopurity, biocatalytic transamination is the most promising route. The mild reaction conditions and potential for high conversion and selectivity make it an attractive option for industrial applications.
-
Asymmetric hydrogenation offers a direct and efficient route with the potential for high throughput. This method is well-suited for research and development settings where high-pressure equipment is available and the cost of the catalyst is not a primary concern.
-
Chiral resolution remains a viable and practical option, particularly when a racemic mixture of the amine is readily available. Its main drawback is the inherent 50% yield limitation, which can be mitigated by implementing a racemization and recycling process for the undesired enantiomer.
Ultimately, a thorough evaluation of each method, potentially including small-scale screening experiments, is recommended to determine the most suitable approach for a given application. The continuous development in catalysis and biocatalysis is expected to further enhance the efficiency and accessibility of these important synthetic transformations.
References
-
Dalton Transactions. (n.d.). Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Organic Letters. (2010). Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines. American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Chemical Communications. (n.d.). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]
-
ChemBioChem. (n.d.). Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions. Wiley Online Library. Retrieved February 2, 2026, from [Link]
-
Current Organic Chemistry. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Bentham Science. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 2, 2026, from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid screening and scale-up of transaminase catalysed reactions. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Developments in Optical Resolution. Retrieved February 2, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates. American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Wiley Online Library. Retrieved February 2, 2026, from [Link]
-
Chemical Reviews. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Chemistry – An Asian Journal. (n.d.). Microwave-Enhanced Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Wiley Online Library. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 2, 2026, from [Link]
-
IntechOpen. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Retrieved February 2, 2026, from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved February 2, 2026, from [Link]
-
Journal of Organic Chemistry. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. American Chemical Society. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved February 2, 2026, from [Link]
-
International Journal of Chemistry. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Canadian Center of Science and Education. Retrieved February 2, 2026, from [Link]
-
Catalysis Science & Technology. (n.d.). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
- Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Researcher's Guide to Comparative Metabolic Profiling of 1-(3-Fluorophenyl)propan-1-amine Across Different Species
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the comparative metabolic profiling of 1-(3-Fluorophenyl)propan-1-amine. In the absence of specific literature on this compound, this document outlines a robust, first-principles-based strategy. It integrates established methodologies in drug metabolism with predictive insights based on the biotransformation of structurally related molecules. The focus is on designing and executing well-controlled experiments that yield reliable and translatable data for preclinical drug development.
Introduction: The Imperative of Comparative Metabolic Profiling
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Species-specific variations in drug-metabolizing enzymes can lead to significant differences in metabolic pathways, profoundly impacting a drug candidate's safety and disposition.[1][2][3] Therefore, a thorough investigation of the metabolic profile of a novel compound like 1-(3-Fluorophenyl)propan-1-amine across multiple relevant preclinical species and comparison to human-derived systems is not merely a regulatory requirement but a cornerstone of predictive drug development. This guide will delineate the experimental strategies and analytical techniques required to elucidate these metabolic pathways.
Predicted Metabolic Pathways of 1-(3-Fluorophenyl)propan-1-amine
Based on the chemical structure of 1-(3-Fluorophenyl)propan-1-amine, a primary amine with a fluorinated phenyl ring and a propyl chain, several metabolic pathways can be anticipated. These are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Phase I reactions are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][4] For a primary amine like 1-(3-Fluorophenyl)propan-1-amine, the following transformations are likely:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the fluorophenyl ring.
-
Aliphatic Hydroxylation: Hydroxylation of the propyl chain.
-
N-Oxidation: Oxidation of the primary amine group.
-
Deamination: Removal of the amine group, potentially leading to a ketone metabolite.
It is important to note that the fluorine substituent on the phenyl ring is generally stable and less likely to be a primary site of metabolism.[5][6]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II pathways include:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8][9][10][11] This is a major pathway for hydroxylated metabolites and potentially the primary amine itself.
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
-
N-Acetylation: Acetylation of the primary amine, catalyzed by N-acetyltransferases (NATs).
The interplay between these pathways will determine the overall metabolic profile of the compound.
Experimental Design for Comparative Metabolic Profiling
A multi-tiered approach, combining in vitro and in vivo studies, is essential for a comprehensive understanding of the metabolism of 1-(3-Fluorophenyl)propan-1-amine.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to investigate metabolic pathways and identify the enzymes involved.
3.1.1. Test Systems
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are ideal for studying Phase I metabolism.[12]
-
Hepatocytes: As the "gold standard" in vitro model, primary hepatocytes contain a full complement of both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[13]
-
S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, enabling the study of a broader range of metabolic reactions.[14]
-
Recombinant CYP Enzymes: These allow for the identification of specific CYP isozymes responsible for the metabolism of the compound.
3.1.2. Experimental Workflow: In Vitro Metabolism
Caption: In vitro metabolic profiling workflow.
3.1.3. Step-by-Step Protocol for Liver Microsome Incubation
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (from human, rat, mouse, etc.), and 1-(3-Fluorophenyl)propan-1-amine.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add the cofactor NADPH to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the Reaction: Stop the reaction by adding a quenching solvent such as cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17][18]
In Vivo Metabolism Studies
In vivo studies in animal models are crucial for understanding the complete metabolic fate, including absorption, distribution, metabolism, and excretion (ADME) of the compound.
3.2.1. Animal Models
Commonly used species for preclinical drug metabolism studies include:
-
Rat: A widely used rodent model.
-
Mouse: Often used for initial screening.
-
Dog: A non-rodent species with some metabolic similarities to humans.
-
Non-human primate (e.g., Cynomolgus monkey): Phylogenetically closer to humans, often providing more predictive metabolic data.[4][19]
3.2.2. Experimental Workflow: In Vivo Metabolism
Caption: In vivo metabolic profiling workflow.
3.2.3. Step-by-Step Protocol for a Rodent Pharmacokinetic and Metabolite Identification Study
-
Dosing: Administer a single dose of 1-(3-Fluorophenyl)propan-1-amine to a cohort of rats (e.g., via oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 0-24, 24-48 hours).
-
Sample Processing:
-
Plasma: Separate plasma from whole blood and precipitate proteins.
-
Urine: Pool urine collections and consider enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.
-
Feces: Homogenize feces and extract the compound and its metabolites.
-
-
LC-MS/MS Analysis: Quantify the parent compound in plasma to determine pharmacokinetic parameters. Analyze all sample types to identify and quantify metabolites.
Comparative Analysis of Metabolic Profiles
The data obtained from both in vitro and in vivo studies across different species should be systematically compared.
Qualitative Comparison
The presence or absence of specific metabolites in each species should be documented. This can reveal species-specific metabolic pathways.
Quantitative Comparison
The relative abundance of each metabolite should be quantified to understand the major and minor metabolic pathways in each species.
Table 1: Predicted Comparative In Vitro Metabolic Profile of 1-(3-Fluorophenyl)propan-1-amine
| Metabolic Pathway | Human | Rat | Mouse | Dog | Monkey | Primary Enzymes |
| Phase I | ||||||
| Aromatic Hydroxylation | +++ | ++ | ++ | + | +++ | CYP2D6, CYP2C19 |
| Aliphatic Hydroxylation | ++ | +++ | +++ | ++ | ++ | CYP3A4, CYP2C family |
| N-Oxidation | + | + | + | ++ | + | FMO, CYP2A6 |
| Deamination | ++ | ++ | ++ | + | ++ | MAO |
| Phase II | ||||||
| N-Glucuronidation | +++ | + | ++ | +++ | +++ | UGT1A4, UGT2B10 |
| O-Glucuronidation | +++ | +++ | +++ | +++ | +++ | UGT1A, UGT2B families |
| N-Acetylation | ++ | + | +++ | +++ | + | NAT1, NAT2 |
Relative abundance is denoted as: + (low), ++ (medium), +++ (high). This is a predictive table based on known species differences in drug metabolism.[2][3][19]
Conclusion
A systematic and comparative approach to the metabolic profiling of 1-(3-Fluorophenyl)propan-1-amine is paramount for a successful preclinical development program. By employing a combination of in vitro and in vivo models and state-of-the-art analytical techniques, researchers can gain a comprehensive understanding of the compound's metabolic fate. The insights gleaned from these studies will be instrumental in selecting the most appropriate animal models for toxicology studies and in predicting the human pharmacokinetics of this novel chemical entity.
References
-
Rothman, R. B., et al. (2012). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 340(3), 579–588. [Link]
-
Ma, L., & Zhu, M. (2006). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 7(5), 451–462. [Link]
-
Kim, D. Y., et al. (2011). In vitro metabolism studies of 18F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology, 38(4), 537–544. [Link]
-
Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347–369. [Link]
-
Löhrke, B., et al. (1998). Species differences in the distribution of drug-metabolizing enzymes in the pancreas. Histochemistry and Cell Biology, 109(4), 307–314. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlideShare. [Link]
-
Lin, Z., et al. (2018). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Pharmaceutical Sciences, 107(1), 384–391. [Link]
-
Gatley, S. J., et al. (1993). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 20(8), 987–995. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
de Souza, A. W., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Targets, 21(11), 1074–1089. [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875–894. [Link]
-
Li, Y., et al. (2020). Comparative in vitro metabolism of short chain chlorinated paraffins (SCCPs) by human and chicken liver microsomes. University of Birmingham Research Portal. [Link]
-
SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
Dring, L. G., et al. (1970). The metabolic fate of amphetamine in man and other species. British Journal of Pharmacology, 38(1), 101–114. [Link]
-
PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. PubChem. [Link]
-
ResearchGate. (n.d.). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. ResearchGate. [Link]
-
Anzenbacher, P., & Anzenbacherová, E. (2001). Species differences in CYP enzymes. e-Journal of Chemistry, 2(1), 64-81. [Link]
-
BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
-
Korfmacher, W. A. (2005). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 77(15), 324A–331A. [Link]
-
Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1493. [Link]
-
FooDB. (n.d.). Showing Compound propane-1,3-diamine (FDB031131). FooDB. [Link]
-
Glogger, M., et al. (2021). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Molecules, 26(11), 3328. [Link]
-
Dunn, W. B., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 30(2), 272–281. [Link]
-
Hartl, F. V., et al. (2022). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Scientific Reports, 12(1), 1018. [Link]
-
Semantic Scholar. (n.d.). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Semantic Scholar. [Link]
-
Anzenbacher, P., & Anzenbacherová, E. (2001). Cytochromes P450 and experimental models of drug metabolism. Cellular and Molecular Life Sciences, 58(5-6), 737–747. [Link]
-
Mangner, T. J., et al. (1995). Fluorine for hydroxy substitution in biogenic amines: asymmetric synthesis and biological evaluation of fluorine-18-labeled beta-fluorophenylalkylamines as model systems. Journal of Medicinal Chemistry, 38(16), 3053–3059. [Link]
Sources
- 1. Species differences in the distribution of drug-metabolizing enzymes in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Cytochromes P450 and experimental models of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine for hydroxy substitution in biogenic amines: asymmetric synthesis and biological evaluation of fluorine-18-labeled beta-fluorophenylalkylamines as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. dls.com [dls.com]
- 14. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. technologynetworks.com [technologynetworks.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
Publish Comparison Guide: Off-Target Profiling of 1-(3-Fluorophenyl)propan-1-amine
The following guide provides a rigorous technical evaluation of 1-(3-Fluorophenyl)propan-1-amine , a structural isomer of the designer drug 3-Fluoroamphetamine (3-FA).
Due to the specific nature of this isomer (the 1-amine rather than the psychoactive 2-amine), this guide is structured as a Preclinical Safety Assessment Protocol . It compares the molecule against its potent regioisomers and therapeutic standards to establish a risk profile for drug development.
Executive Summary & Chemical Identity
1-(3-Fluorophenyl)propan-1-amine is a benzylic amine and a positional isomer of the psychostimulant 3-Fluoroamphetamine (3-FA) . While the 2-amine (amphetamine) scaffold is well-characterized for monoamine transporter (MAT) activity, the 1-amine scaffold represents a distinct pharmacological entity often utilized as a chiral building block or a metabolite.
For drug development professionals, the critical challenge is differentiating the novel activity of the 1-amine from the established toxicity profile of its fluorinated amphetamine analogs. This guide evaluates the off-target risks—specifically 5-HT2B-mediated valvulopathy and neurotoxicity —by benchmarking against known agents.
Chemical Structure Comparison
The following diagram illustrates the structural relationship between the subject molecule and its high-risk alternatives.
Figure 1: Structural relationship between the subject 1-amine and established psychopharmacological agents.
Comparative Analysis: Performance & Risk Profile
The following table contrasts the predicted and known properties of 1-(3-Fluorophenyl)propan-1-amine against the standard (Amphetamine) and the high-risk comparator (Fenfluramine).
| Feature | 1-(3-Fluorophenyl)propan-1-amine | 3-Fluoroamphetamine (3-FA) | Fenfluramine |
| Primary Mechanism | Putative TAAR1 Agonist / Weak MAT substrate | Potent DA/NE Releaser (Substrate) | Potent 5-HT Releaser & 5-HT2B Agonist |
| CNS Penetration | Moderate (Polar amine exposed) | High (Lipophilic) | High |
| 5-HT2B Affinity (Ki) | Unknown (Risk Assessment Required) | Low-Moderate (>1000 nM) | High (< 50 nM) [1] |
| Valvulopathy Risk | Theoretical (Fluorine moiety) | Low | Confirmed (Withdrawn) |
| Neurotoxicity | Unknown | Low (vs. 4-FA/Methamphetamine) | High (Serotonergic depletion) |
| Metabolic Fate | Oxidative deamination to ketone | Ring hydroxylation / Deamination | N-dealkylation (Norfenfluramine) |
Critical Insight: The 3-fluoro substitution on the phenyl ring is electronically withdrawing. In the 2-amine (3-FA), this preserves dopaminergic potency while reducing serotonergic release compared to the 4-fluoro analog (4-FA) [2]. However, the 1-amine scaffold changes the binding orientation in the orthosteric pocket of GPCRs (like 5-HT2B), potentially altering the safety profile unexpectedly.
Off-Target Risk Assessment
For any fluorinated phenethylamine derivative, three specific off-target hazards must be evaluated before advancing to in vivo models.
A. 5-HT2B Agonism (Cardiovascular Toxicity)
Activation of the serotonin 5-HT2B receptor on cardiac valvular interstitial cells leads to mitogenic signaling and valvular heart disease (VHD).
-
Mechanism: 5-HT2B agonism recruits
-arrestin2, activating Src/MAPK pathways that drive fibroblast proliferation. -
Risk for Subject: Even if the 1-amine is not a potent releaser, direct agonism at 5-HT2B is a common feature of "fenfluramine-like" pharmacophores.
-
Threshold: A
or is a "No-Go" signal.
B. Monoamine Oxidase (MAO) Inhibition
Primary amines lacking the alpha-methyl steric hindrance (like the subject molecule) are susceptible to rapid degradation by MAO, but may also act as competitive inhibitors.
-
Risk: Inhibition of MAO-A can lead to hypertensive crisis (Tyramine effect).
-
Comparison: 3-FA (alpha-methyl) is a poor MAO substrate/inhibitor. The subject (1-amine) is a likely substrate.
C. Cytotoxicity & Oxidative Stress
Fluorinated amphetamines can induce reactive oxygen species (ROS) via dopamine autoxidation if they disrupt vesicular storage (VMAT2 inhibition) without promoting efflux.
Experimental Protocols (Self-Validating Systems)
To objectively evaluate the off-target effects of 1-(3-Fluorophenyl)propan-1-amine, the following screening cascade is recommended. These protocols prioritize functional selectivity over simple binding.
Protocol 1: 5-HT2B Functional Assay (Calcium Flux)
Rationale: Binding affinity (
-
Cell Line: CHO-K1 cells stably expressing recombinant human 5-HT2B and G
16 (promiscuous G-protein to couple with Calcium). -
Reagents: Fluo-4 AM (Calcium indicator), Probenecid (prevents dye leakage).
-
Procedure:
-
Seeding: Plate cells at 10,000/well in 384-well black plates. Incubate 24h.
-
Dye Loading: Incubate with Fluo-4 AM (2
M) for 60 min at 37°C. -
Compound Addition: Inject 1-(3-Fluorophenyl)propan-1-amine (1 nM to 10
M) using an automated liquid handler (e.g., FLIPR). -
Controls:
-
-
Data Analysis: Calculate fluorescence signal (
). Plot dose-response curve.-
Pass Criteria:
of 5-HT response. -
Fail Criteria:
(Partial/Full Agonist).
-
Protocol 2: Transporter Selectivity (Uptake Inhibition)
Rationale: To determine if the molecule acts as a stimulant (DAT/NET) or empathogen (SERT), predicting abuse liability and neurotoxicity.
-
System: HEK293 cells expressing human DAT, NET, or SERT.
-
Tracer:
H-Dopamine, H-Norepinephrine, H-Serotonin. -
Workflow:
-
Incubate cells with test compound (10 min pre-incubation).
-
Add radiolabeled neurotransmitter.[5]
-
Incubate 5 min (uptake phase).
-
Wash with ice-cold buffer, lyse cells, and quantify radioactivity via liquid scintillation counting.
-
-
Metric: Calculate
for uptake inhibition.-
Selectivity Ratio:
. -
Interpretation: A ratio > 10 (like 3-FA) indicates stimulant profile. A ratio < 0.1 indicates serotonergic/empathogenic profile (higher valvulopathy risk context).
-
Screening Workflow Visualization
The following diagram outlines the logical decision tree for evaluating this lead.
Figure 2: Decision matrix for evaluating off-target safety risks.
References
-
Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine.
-
Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related designer drugs. Neuropharmacology.
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic amphetamines. British Journal of Pharmacology.
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on heart valve cells. Molecular Pharmacology.
-
PubChem Compound Summary. (2024). 3-Fluoroamphetamine.[2][3][6][7] National Library of Medicine. [2]
Sources
- 1. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl [myskinrecipes.com]
- 2. 3-Fluoroamphetamine | C9H12FN | CID 121501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalroute.com [chemicalroute.com]
- 4. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 6. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 7. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Fluorophenyl)propan-1-amine: Proper Disposal & Safety Guide
[1][2]
Executive Safety Summary
1-(3-Fluorophenyl)propan-1-amine (CAS: 1096868-24-4 for free base; varying for salts) presents a dual-hazard profile: it is a corrosive amine and a halogenated organic compound .[1][2] Disposal protocols must address both the caustic nature of the amine functional group and the environmental persistence/incineration requirements of the fluorine substituent.[2]
Critical Prohibition: Never dispose of this substance down the drain. The fluorinated moiety contributes to environmental persistence, and the amine is toxic to aquatic life.
Physicochemical Hazard Profile
| Property | Characteristic | Disposal Implication |
| Functional Group | Primary Amine (–NH₂) | Corrosive/Alkaline. Incompatible with acids and oxidizers.[1][2] |
| Halogenation | Fluorine (–F) on Phenyl ring | Halogenated Waste Stream. Requires high-temperature incineration with scrubber systems to capture HF.[1][2] |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Determines packaging: Liquid requires chemically resistant polyethylene; Solid requires puncture-proof containment.[1][2] |
| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong oxidizers.[1][2] |
Pre-Disposal Assessment & Segregation
Before handling waste, you must categorize the material to ensure it enters the correct destruction pathway. Improper segregation is the leading cause of laboratory accidents during waste transport.
Chemical Compatibility Matrix
The following diagram illustrates the critical segregation logic required to prevent accidental evolution of heat or toxic gas.
Figure 1: Segregation logic.[1][2][3] Red paths indicate dangerous incompatibilities. Green indicates the correct waste stream.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Applicable for: Expired solid salts (e.g., Hydrochloride salt), contaminated gloves, and absorbed spill materials.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[4]
-
Labeling: Affix a hazardous waste label.
-
Packing: Double-bag the solid in clear, 4-mil polyethylene bags before placing it in the rigid container. This prevents dust inhalation upon reopening at the incineration facility.
-
Storage: Store in a satellite accumulation area (SAA) away from acids.
Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Applicable for: Reaction byproducts, mother liquors, or liquid free-base forms.[1][2]
-
pH Check: If the waste is an aqueous mixture, verify pH. If pH > 12, it is Corrosive (D002).
-
Solvent Stream Selection:
-
Scenario 1 (Mixed with DCM/Chloroform): Dispose of in the Halogenated Solvent carboy.
-
Scenario 2 (Mixed with Methanol/Ethanol): Even if the solvent is non-halogenated, the presence of the fluorinated amine classifies the entire mixture as Halogenated Waste [1].[2]
-
-
Bulking:
-
Do NOT fill containers >90% full (allow for thermal expansion).
-
Do NOT mix with acidic waste streams (e.g., acid workups) without prior neutralization, as this will generate significant heat and pressure.
-
Protocol C: Empty Containers (Trace Residue)
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the amine (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container.
-
Defacing: Deface the original label. Mark "Empty" and dispose of the glass/plastic in the standard lab glass trash (unless P-listed, which this specific compound generally is not, but always verify local regulations).[2]
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent exposure and facility contamination.[4]
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and a half-mask respirator with organic vapor/amine cartridges if ventilation is poor.[1]
Figure 2: Decision logic for spill management. Note the specific cleaning step using dilute acid to neutralize amine residues on surfaces.[2]
Detailed Spill Cleanup Steps[4][5]
-
Isolate: Demarcate the area. Ensure fume hoods are active to pull vapors away.
-
Absorb: Do not attempt to neutralize a pool of liquid amine with strong acid; the heat evolution can cause spattering. Instead, cover the spill with an inert absorbent (Vermiculite, dry sand, or commercial amine-specific pads).[1][2]
-
Collect: Scoop the saturated absorbent into a wide-mouth waste jar.
-
Decontaminate Surface: Once the bulk material is removed, wipe the surface with a 1-5% dilute acetic acid or citric acid solution. This converts trace amine residues into non-volatile salts, reducing odor and exposure risk [2].
Regulatory & Transport Classification
When preparing the waste manifest for the hauler, use the following classifications. Note that while specific UN numbers depend on the exact formulation (solid salt vs. liquid base), the following are standard for this class of compounds.
| Parameter | Classification | Notes |
| US EPA Waste Code | D002 (Corrosive) | If pH ≥ 12.[1][2]5. |
| Halogenated? | Yes | Must be flagged for halogen-compatible incineration. |
| DOT Shipping Name | Amines, liquid, corrosive, n.o.s.[1][2][7] (or Corrosive solid, n.o.s.[1][2][7]) | "n.o.s." = Not Otherwise Specified. |
| UN Number | UN 2735 (Liquid) / UN 1759 (Solid) | Verify specific SDS for the exact salt form. |
| Packing Group | II or III | Depends on corrosivity testing; assume II (Medium Danger) for safety.[1][2] |
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Spent Solvents). RCRA Regulations.[8][9][10] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(3-Fluorophenyl)propan-1-amine.[1][2] (Note: Isomer structural data used for property validation). Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. theformulatorshop.com [theformulatorshop.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
